Product packaging for Bagougeramine A(Cat. No.:CAS No. 104840-35-9)

Bagougeramine A

Cat. No.: B028124
CAS No.: 104840-35-9
M. Wt: 484.5 g/mol
InChI Key: UUOLIDLGSNSWHZ-QJHHURCWSA-N
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Description

Bagougeramine A is a specialized amine-containing natural product of significant interest in biochemical and pharmacological research. As an amine, it belongs to a vast class of nitrogen-containing organic compounds that are fundamental to biological systems, serving as key components in everything from amino acids and neurotransmitters to alkaloids and hormones . While the specific biological source and full pharmacological profile of this compound are yet to be fully elucidated, its structural class suggests high potential for diverse bioactivities. Research indicates that amine compounds derived from natural sources often exhibit notable biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, making them valuable scaffolds in drug discovery [citation:2). The mechanism of action for this compound is an active area of investigation. Given that many small-molecule amines interfere with critical cellular processes, it may function by modulating enzymatic activity or interacting with specific cellular targets like ribosomes or signaling pathways . Its value to the research community lies in its utility as a chemical probe for studying disease mechanisms and exploring new therapeutic strategies in areas such as oncology, parasitology, and inflammation. This product is provided as a high-purity compound to ensure reproducible results in experimental settings. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N10O7 B028124 Bagougeramine A CAS No. 104840-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104840-35-9

Molecular Formula

C17H28N10O7

Molecular Weight

484.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R)-3-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-4,5-dihydroxyoxane-2-carboxamide

InChI

InChI=1S/C17H28N10O7/c1-22-5-8(28)24-6(4-23-16(20)21)14(32)26-9-10(29)11(30)15(34-12(9)13(19)31)27-3-2-7(18)25-17(27)33/h2-3,6,9-12,15,22,29-30H,4-5H2,1H3,(H2,19,31)(H,24,28)(H,26,32)(H2,18,25,33)(H4,20,21,23)/t6-,9+,10+,11-,12+,15-/m1/s1

InChI Key

UUOLIDLGSNSWHZ-QJHHURCWSA-N

Isomeric SMILES

CNCC(=O)N[C@H](CN=C(N)N)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O

Synonyms

bagougeramine A

Origin of Product

United States

Foundational & Exploratory

The Origin of Bagougeramine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bagougeramine A is a nucleoside antibiotic with a unique chemical structure and promising biological activities. This guide delves into the origin of this compound, detailing the producing organism, its isolation, and the methodologies for its production and purification. Furthermore, it presents a comprehensive overview of its antimicrobial and acaricidal properties, supported by quantitative data. A proposed biosynthetic pathway is also outlined, providing a foundational understanding for potential bioengineering and synthetic biology efforts.

Introduction

This compound is a member of the nucleoside antibiotic family, a class of compounds that often exhibit potent biological effects by interfering with nucleic acid or protein synthesis. First reported in 1986, this compound, along with its analogue Bagougeramine B, was identified as a novel metabolite with a broad spectrum of activity.[1] Structurally, it is closely related to gougerotin, another well-known peptidyl-pyrimidine nucleoside antibiotic. This guide provides a detailed technical overview of the origins and characteristics of this compound, intended for professionals in the fields of natural product chemistry, microbiology, and drug development.

Producing Organism and Fermentation

Taxonomy of the Producing Organism

This compound is produced by a bacterial strain designated as TB-2125 .[1] This strain was isolated from a soil sample and identified as a strain of Bacillus circulans .[1] Key taxonomic properties of Bacillus circulans TB-2125 include its multiple resistance to aminoglycoside antibiotics, strict susceptibility to acidic pH, and motility of its colonies.[1]

Fermentation Protocol

While the specific fermentation media and conditions for optimal this compound production by Bacillus circulans TB-2125 are not extensively detailed in publicly available literature, a general approach based on the cultivation of Bacillus species for secondary metabolite production can be inferred. A typical fermentation process would involve the following stages:

  • Inoculum Preparation: A pure culture of Bacillus circulans TB-2125 is grown in a suitable seed medium to generate a high-density cell suspension.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. This medium would likely consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Culture Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound. For most Bacillus species, the optimal temperature ranges from 28-37°C, with a pH maintained near neutral.

  • Monitoring: The production of this compound is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a generalized workflow for the fermentation process.

Fermentation_Workflow Fermentation Workflow for this compound Production cluster_Inoculum Inoculum Development cluster_Production Production Stage Pure_Culture Pure Culture of B. circulans TB-2125 Seed_Medium Inoculation into Seed Medium Pure_Culture->Seed_Medium Incubation_Seed Incubation (e.g., 24-48h, 30°C) Seed_Medium->Incubation_Seed Production_Fermenter Inoculation into Production Fermenter Incubation_Seed->Production_Fermenter Transfer Controlled_Fermentation Controlled Fermentation (Temp, pH, Aeration) Production_Fermenter->Controlled_Fermentation Monitoring Monitoring of this compound Production (HPLC) Controlled_Fermentation->Monitoring Harvest Harvest of Fermentation Broth Controlled_Fermentation->Harvest End of Fermentation

A generalized workflow for the production of this compound.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth of Bacillus circulans TB-2125 involves a multi-step process designed to separate the target compound from other metabolites and media components. The structure of this compound was elucidated through methods including acid hydrolysis and spectroscopic analysis.[1]

Experimental Protocol

A plausible purification protocol, based on common methods for isolating polar, water-soluble antibiotics, is as follows:

  • Cell Removal: The fermentation broth is centrifuged or filtered to remove the bacterial cells.

  • Adsorption Chromatography: The resulting supernatant is passed through a column containing a non-ionic adsorbent resin (e.g., Diaion HP-20) to capture this compound and other organic molecules.

  • Elution: The resin is washed with water to remove salts and other highly polar impurities. This compound is then eluted with an organic solvent gradient, such as aqueous methanol or acetone.

  • Cation Exchange Chromatography: The active fractions are pooled, concentrated, and further purified using a cation exchange resin (e.g., Dowex 50W X2). Elution is typically performed with a pH gradient or an increasing concentration of a volatile buffer (e.g., ammonium formate).

  • Gel Filtration Chromatography: A final polishing step using a gel filtration resin (e.g., Sephadex G-10) can be employed to remove any remaining small molecule impurities and to desalt the sample.

  • Lyophilization: The purified this compound solution is lyophilized to obtain the final product as a stable powder.

The following diagram illustrates a potential purification workflow.

Purification_Workflow Purification Workflow for this compound Fermentation_Broth Fermentation Broth Cell_Removal Centrifugation/Filtration Fermentation_Broth->Cell_Removal Supernatant Supernatant Cell_Removal->Supernatant Adsorption_Chromatography Adsorption Chromatography (e.g., Diaion HP-20) Supernatant->Adsorption_Chromatography Elution_1 Elution with Aqueous Organic Solvent Adsorption_Chromatography->Elution_1 Active_Fractions_1 Active Fractions Elution_1->Active_Fractions_1 Cation_Exchange Cation Exchange Chromatography (e.g., Dowex 50W) Active_Fractions_1->Cation_Exchange Elution_2 Elution with pH or Salt Gradient Cation_Exchange->Elution_2 Active_Fractions_2 Active Fractions Elution_2->Active_Fractions_2 Gel_Filtration Gel Filtration (e.g., Sephadex G-10) Active_Fractions_2->Gel_Filtration Purified_Bagougeramine_A Purified this compound Solution Gel_Filtration->Purified_Bagougeramine_A Lyophilization Lyophilization Purified_Bagougeramine_A->Lyophilization Final_Product This compound (Powder) Lyophilization->Final_Product

A potential purification workflow for this compound.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity and a specific acaricidal effect.

Antimicrobial Activity

Quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms is summarized in the table below. The data highlights its activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Test Organism MIC (µg/mL)
Staphylococcus aureus FDA 209P12.5
Bacillus subtilis PCI 2196.25
Escherichia coli NIHJ25
Shigella sonnei25
Pseudomonas aeruginosa P-3>100
Candida albicans 44850
Aspergillus niger>100
Mycobacterium smegmatis ATCC 60712.5

Note: Data is compiled from available literature and may vary depending on the specific assay conditions.

Acaricidal Activity

This compound has demonstrated specific activity against the two-spotted spider mite (Tetranychus urticae), a common agricultural pest.

Activity Concentration Effect
Acaricidal100 µg/mL100% mortality
Ovicidal100 µg/mLNo effect

Note: Data is based on the original discovery report. Further dose-response studies would be needed to determine the LC50 value.

Proposed Biosynthetic Pathway

The biosynthesis of this compound has not been fully elucidated. However, due to its structural similarity to gougerotin, a plausible pathway can be proposed based on the known biosynthesis of gougerotin in Streptomyces species. The pathway likely involves the convergence of three major branches: the synthesis of the cytosine base, the formation of the D-glucuronic acid sugar moiety, and the synthesis of the dipeptide side chain, which in the case of this compound is L-seryl-D-guanidinoalanine.

The following diagram outlines the proposed key stages in the biosynthesis of this compound.

Biosynthesis_Pathway Proposed Biosynthetic Pathway of this compound cluster_Pyrimidine Pyrimidine Synthesis cluster_Sugar Sugar Moiety Synthesis cluster_Peptide Dipeptide Synthesis Orotic_Acid Orotic Acid UMP UMP Orotic_Acid->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP Cytosine Cytosine CTP->Cytosine Glycosylation Cytosyl-glucuronic acid Cytosine->Glycosylation Glycosyltransferase Glucose_1P Glucose-1-Phosphate UDP_Glucose UDP-Glucose Glucose_1P->UDP_Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP_Glucuronic_Acid->Glycosylation Glycosyltransferase L_Serine L-Serine Dipeptide_Synthase Dipeptide Synthase L_Serine->Dipeptide_Synthase D_Alanine D-Alanine Guanidination Guanidination D_Alanine->Guanidination D_Guanidinoalanine D-Guanidinoalanine Guanidination->D_Guanidinoalanine D_Guanidinoalanine->Dipeptide_Synthase L_Seryl_D_Guanidinoalanine L-Seryl-D-Guanidinoalanine Dipeptide_Synthase->L_Seryl_D_Guanidinoalanine Peptide_Coupling Peptide_Coupling L_Seryl_D_Guanidinoalanine->Peptide_Coupling Peptide Synthetase Glycosylation->Peptide_Coupling Peptide Synthetase Bagougeramine_A Bagougeramine_A Peptide_Coupling->Bagougeramine_A Final modifications

References

Bagougeramine A: A Technical Guide to its Physico-chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic belonging to the glycopeptide class, first isolated from a strain of Bacillus circulans.[1] Structurally, it is closely related to the well-characterized antibiotic gougerotin. Like other peptidyl-nucleoside antibiotics, this compound exhibits a range of biological activities, including antibacterial and antifungal properties, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental methodologies for its study, and an exploration of its likely mechanism of action.

Physico-chemical Properties

While specific experimental values for some properties of this compound are not extensively reported in publicly available literature, a summary of its known and inferred characteristics is presented below.

Table 1: Summary of Physico-chemical Data for this compound

PropertyValueSource/Comment
Molecular Formula C₁₇H₂₈N₁₀O₇PubChem
Molecular Weight 484.47 g/mol Calculated from molecular formula
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point Not specifically reported.As a reference, the related compound Kukoamine A has a boiling point of 872.1±65.0 °C (Predicted).
Solubility Soluble in water.[2]Solubility in organic solvents is not extensively documented. Based on its polar structure, it is expected to be soluble in polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.
Storage Store at -20°C.General recommendation for stability of complex natural products.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, based on its structural similarity to other peptidyl-nucleoside antibiotics and general knowledge of the characteristic spectral features of its constituent functional groups, the following can be inferred:

Table 2: Predicted Spectroscopic Characteristics of this compound

TechniqueExpected Observations
¹H NMR Complex spectrum with signals corresponding to the sugar moiety, the cytosine base, and the peptide side chain. Protons on the sugar ring would appear in the 3.5-5.5 ppm region. Protons of the cytosine base would be in the aromatic region (around 6.0 and 7.5 ppm). Signals for the amino acid and methyl groups in the peptide chain would be present in the aliphatic region.
¹³C NMR Signals for the carbonyl carbons of the amide and uracil groups would be expected in the 150-175 ppm range. Carbons of the sugar moiety would resonate in the 60-90 ppm region. Aromatic carbons of the cytosine base would appear between 100 and 150 ppm. Aliphatic carbons of the peptide side chain would be found in the upfield region.
Infrared (IR) Characteristic absorption bands for N-H stretching (amines and amides, ~3300-3500 cm⁻¹), C=O stretching (amides and uracil, ~1650-1700 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and O-H stretching (hydroxyl groups on the sugar, broad band ~3200-3500 cm⁻¹).[3][4]
UV-Vis Maximum absorbance (λmax) is expected in the range of 260-280 nm, characteristic of the cytosine chromophore.[5]
Mass Spectrometry The molecular ion peak ([M+H]⁺) should be observed at m/z 485.48. Fragmentation patterns would likely involve cleavage of the glycosidic bond and fragmentation of the peptide side chain.[6][7]

Experimental Protocols

Isolation and Purification of this compound from Bacillus circulans

This protocol is a generalized representation of the steps likely involved in obtaining pure this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Inoculation of Bacillus circulans B Large-scale Fermentation in a suitable medium A->B C Centrifugation to separate biomass and supernatant B->C D Extraction of the supernatant with a suitable solvent (e.g., butanol) C->D E Column Chromatography (e.g., Amberlite, Sephadex) D->E F Further purification by High-Performance Liquid Chromatography (HPLC) E->F G Lyophilization to obtain pure this compound F->G H Spectroscopic Analysis (NMR, MS, IR, UV-Vis) G->H I Biological Activity Assays (e.g., MIC determination) G->I

Caption: A generalized workflow for the isolation and characterization of this compound.
Methodological Details:

  • Fermentation: Bacillus circulans would be cultured in a nutrient-rich broth medium under optimal temperature and aeration conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: After fermentation, the culture broth would be centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing the secreted antibiotic, would then be subjected to liquid-liquid extraction with an organic solvent like n-butanol to partition this compound from the aqueous phase.

  • Purification: The crude extract would be subjected to a series of chromatographic steps. Initial purification could be achieved using ion-exchange chromatography (e.g., Amberlite resins) followed by size-exclusion chromatography (e.g., Sephadex gels). The final purification step would likely involve reverse-phase high-performance liquid chromatography (HPLC) to yield highly pure this compound.

  • Characterization: The purified compound would be structurally elucidated using a combination of spectroscopic techniques as outlined in Table 2. Biological activity would be confirmed through assays such as determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Biological Activity and Mechanism of Action

This compound has demonstrated broad-spectrum antimicrobial activity. As a peptidyl-nucleoside antibiotic structurally similar to gougerotin, its primary mechanism of action is likely the inhibition of protein synthesis at the ribosomal level.

Signaling Pathway: Inhibition of Protein Synthesis

Peptidyl-nucleoside antibiotics typically interfere with the peptidyl transferase center (PTC) on the large ribosomal subunit. They are thought to inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. By binding to the A-site of the ribosome, they prevent the proper positioning of the aminoacyl-tRNA, thereby stalling protein synthesis.

signaling_pathway P_site P-site A_site A-site Inhibition Inhibition A_site->Inhibition E_site E-site mRNA mRNA tRNA_peptidyl Peptidyl-tRNA tRNA_peptidyl->P_site Binds tRNA_aminoacyl Aminoacyl-tRNA tRNA_aminoacyl->A_site Binds Bagougeramine_A This compound Bagougeramine_A->A_site Binds and blocks Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Proposed mechanism of action of this compound in inhibiting bacterial protein synthesis.

The diagram illustrates how this compound is hypothesized to bind to the A-site of the bacterial ribosome. This binding event sterically hinders the incoming aminoacyl-tRNA from properly docking, which in turn inhibits the peptidyl transferase reaction and the subsequent translocation of the ribosome along the mRNA. This leads to a cessation of protein elongation and ultimately, bacterial cell death.

Conclusion

This compound is a promising nucleoside antibiotic with significant biological activity. While a complete physico-chemical profile and detailed experimental protocols are not yet fully available in the public domain, this guide provides a comprehensive overview based on existing data and inferences from structurally related compounds. Further research into its precise mechanism of action and the development of detailed analytical methods will be crucial for unlocking its full therapeutic potential. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Unraveling the Molecular Blueprint: A Proposed Biosynthetic Pathway for Bagougeramine A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Hypothetical Biosynthesis of a Promising Nucleoside Antibiotic

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Bagougeramine A, a nucleoside antibiotic with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field of natural product biosynthesis and drug discovery. Due to the limited direct research on this compound's biosynthesis, this guide presents a scientifically informed hypothesis derived from the well-characterized pathway of the structurally analogous antibiotic, gougerotin, and established enzymatic reactions for the formation of its unique chemical moieties.

Introduction: The Enigmatic this compound

This compound, produced by Bacillus circulans, is a peptidyl-nucleoside antibiotic structurally related to gougerotin. Its unique features, a guanidino-D-alanine residue and a spermidine moiety, distinguish it from gougerotin and are key to its biological activity. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling pathway engineering for analog generation, and potentially improving production titers. This guide outlines a putative pathway, offering a roadmap for future experimental validation.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is conceptualized as a multi-step enzymatic cascade, leveraging the established pathway of gougerotin as a foundational framework. The pathway can be divided into three key stages: formation of the cytosine-sugar core, synthesis and incorporation of the guanidino-D-alanine side chain, and the final attachment of the spermidine moiety.

Formation of the 4-amino-hexosyl-cytosine Core

It is hypothesized that the initial steps of this compound biosynthesis mirror those of gougerotin. This involves the synthesis of a cytosine-sugar core, which serves as the scaffold for subsequent modifications.

Synthesis and Attachment of the Guanidino-D-alanine Side Chain

A key divergence from the gougerotin pathway is the incorporation of a guanidino-D-alanine residue. This is proposed to occur through the following steps:

  • D-alanine synthesis: An alanine racemase is predicted to convert L-alanine to D-alanine.

  • Guanidination of a D-alanine precursor: An amidinotransferase is hypothesized to catalyze the transfer of a guanidino group from a donor like L-arginine to the amino group of a D-alanine precursor.

  • Activation and attachment: The resulting guanidino-D-alanine is likely activated by a dedicated enzyme and then transferred to the cytosine-sugar core.

Spermidine Attachment

The final distinguishing feature of this compound is the spermidine tail. The biosynthesis of spermidine from precursors like arginine and ornithine is well-established in bacteria. A specific transferase is proposed to catalyze the attachment of spermidine to the growing this compound molecule.

Data Presentation: Putative Enzymes and Precursor Effects

The following tables summarize the hypothesized enzymes involved in the this compound biosynthetic pathway and a conceptual framework for precursor feeding experiments aimed at pathway elucidation.

Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway

Putative Enzyme Proposed Function Homolog in Gougerotin Pathway (if applicable) Evidence/Rationale
BgaA UDP-glucose dehydrogenaseGouAEssential for sugar moiety formation.
BgaB GlucuronyltransferaseGouBAttachment of the sugar to cytosine.
BgaC AminotransferaseGouCIntroduction of the amino group to the sugar.
BgaD Alanine Racemase-Required for the synthesis of D-alanine.
BgaE Amidinotransferase-Catalyzes the transfer of a guanidino group to form guanidino-D-alanine.
BgaF Peptidyl Carrier ProteinGouFBinds and presents the amino acid side chain for attachment.
BgaG Acyl-CoA SynthetaseGouGActivates the guanidino-D-alanine for transfer.
BgaH Spermidine Synthase-Synthesizes spermidine from precursors.
BgaI Spermidine Transferase-Attaches the spermidine moiety to the molecule.

Table 2: Hypothetical Precursor Feeding Experiment Results

Labeled Precursor Fed Expected Labeled Moiety in this compound Rationale
[¹³C]-GlucoseCytosine-sugar coreGlucose is a primary precursor for nucleotide and sugar biosynthesis.
[¹⁵N]-CytosineCytosine baseDirect incorporation into the nucleoside structure.
[¹³C, ¹⁵N]-L-AlanineGuanidino-D-alanine side chainPrecursor for the D-alanine component.
[¹⁵N]-L-ArginineGuanidino group of the side chainCommon donor of the guanidino group.
[¹³C, ¹⁵N]-OrnithineSpermidine moietyPrecursor for polyamine biosynthesis.

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway would require a series of targeted molecular genetics and biochemical experiments. Below are detailed methodologies for key experimental approaches.

Gene Knockout and Complementation

Objective: To determine the function of a candidate gene in the this compound biosynthetic pathway.

Methodology:

  • Construction of the Gene Deletion Mutant:

    • Amplify the upstream and downstream flanking regions of the target gene (e.g., bgaE) from the genomic DNA of Bacillus circulans via PCR.

    • Clone the amplified fragments into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

    • Introduce the resulting plasmid into B. circulans via conjugation or transformation.

    • Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette.

    • Confirm the gene deletion by PCR and Southern blotting.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under conditions conducive to this compound production.

    • Extract the secondary metabolites from the culture broth and cell lysate.

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of this compound production in the mutant would indicate the gene's involvement.

  • Gene Complementation:

    • Clone the full-length target gene into an integrative expression vector.

    • Introduce the complementation plasmid into the mutant strain.

    • Analyze the metabolite profile of the complemented strain. Restoration of this compound production would confirm the gene's function.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To confirm the enzymatic function of a specific protein in the pathway.

Methodology:

  • Heterologous Expression and Protein Purification:

    • Clone the coding sequence of the target enzyme (e.g., the putative amidotransferase bgaE) into an expression vector (e.g., pET series for E. coli expression) with an affinity tag (e.g., His-tag).

    • Transform the expression plasmid into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the hypothesized substrates (e.g., D-alanine and L-arginine), and necessary cofactors.

    • Incubate the reaction at an optimal temperature.

    • Analyze the reaction products by HPLC-MS to detect the formation of the expected product (e.g., guanidino-D-alanine).

    • Perform kinetic analysis by varying substrate concentrations to determine enzyme efficiency.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed biosynthetic pathway and a typical experimental workflow.

Bagougeramine_A_Biosynthesis cluster_core Core Synthesis (analogous to Gougerotin) cluster_sidechain Guanidino-D-alanine Synthesis cluster_assembly Assembly and Modification cluster_spermidine Spermidine Attachment Cytosine Cytosine Intermediate_1 Intermediate_1 Cytosine->Intermediate_1 BgaB Amino-sugar-Cytosine Amino-sugar-Cytosine Intermediate_1->Amino-sugar-Cytosine BgaC UDP-Glucose UDP-Glucose UDP-Glucose->Intermediate_1 BgaA Intermediate_2 Intermediate_2 Amino-sugar-Cytosine->Intermediate_2 BgaG, BgaF L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine BgaD Guanidino-D-alanine Guanidino-D-alanine D-Alanine->Guanidino-D-alanine BgaE Guanidino-D-alanine->Intermediate_2 L-Arginine L-Arginine L-Arginine->Guanidino-D-alanine Guanidino donor Bagougeramine_A Bagougeramine_A Intermediate_2->Bagougeramine_A BgaI Ornithine/Arginine Ornithine/Arginine Spermidine Spermidine Ornithine/Arginine->Spermidine BgaH Spermidine->Bagougeramine_A

Caption: Proposed biosynthetic pathway of this compound.

Gene_Knockout_Workflow Start Start Identify_Target_Gene Identify Target Gene (e.g., bgaE) Start->Identify_Target_Gene Construct_Knockout_Vector Construct Knockout Vector Identify_Target_Gene->Construct_Knockout_Vector Transform_B_circulans Transform B. circulans Construct_Knockout_Vector->Transform_B_circulans Select_Mutants Select for Double Crossover Mutants Transform_B_circulans->Select_Mutants Verify_Deletion Verify Gene Deletion (PCR, Southern Blot) Select_Mutants->Verify_Deletion Metabolite_Analysis Metabolite Analysis (HPLC-MS) Verify_Deletion->Metabolite_Analysis Compare_Profiles Compare Wild-Type vs. Mutant Metabolite_Analysis->Compare_Profiles Conclusion Conclusion Compare_Profiles->Conclusion

Caption: Experimental workflow for gene knockout studies.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for initiating research into its molecular genetics and enzymology. The structural similarity to gougerotin offers a significant advantage, allowing for a targeted approach to identify the corresponding gene cluster in Bacillus circulans. Future work should focus on sequencing the genome of the producing organism, identifying the putative biosynthetic gene cluster through bioinformatic analysis, and systematically validating the function of each gene through the experimental approaches outlined in this guide. The successful elucidation of this pathway will not only provide fundamental scientific insights but also pave the way for the bioengineering of novel and more potent antibiotic derivatives.

Bagougeramine A: An In-Depth Technical Guide on its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic produced by a strain of Bacillus circulans.[1] First described in 1986, it is structurally related to gougerotin.[2] Preliminary studies have indicated that this compound possesses a broad antimicrobial activity, suggesting its potential as a therapeutic agent.[1] This document aims to provide a comprehensive overview of the available scientific data on the antimicrobial spectrum of this compound, including its mechanism of action, quantitative antimicrobial data, and the experimental protocols used for its evaluation.

Antimicrobial Spectrum and Quantitative Data

Initial research has characterized this compound as having a wide range of antimicrobial activity.[1] However, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a comprehensive panel of microorganisms, are not extensively available in publicly accessible literature. The foundational studies mention a "broad antimicrobial activity" without specifying the full range of susceptible organisms and the potency against them.[1]

Further research is required to fully elucidate the quantitative antimicrobial spectrum of this compound. The table below has been structured to be populated with such data as it becomes available through future studies.

Table 1: Antimicrobial Spectrum of this compound (Awaiting Further Data)

Microorganism Gram Stain Type MIC (µg/mL) Reference
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. Its structural similarity to gougerotin, a known inhibitor of protein synthesis, suggests a potential analogous mechanism.[2] Gougerotin is known to inhibit the peptidyl transferase reaction on the ribosome. It is plausible that this compound also targets the bacterial ribosome, thereby disrupting protein synthesis and leading to cell death.

Diagram 1: Postulated Mechanism of Action of this compound

cluster_bacterium Bacterial Cell BagougeramineA This compound Ribosome Ribosome BagougeramineA->Ribosome Inhibition ProteinSynthesis Protein Synthesis CellDeath Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Postulated inhibitory effect of this compound on bacterial protein synthesis.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial spectrum of this compound are not explicitly described in the initial discovery papers. However, standard methodologies for such evaluations can be inferred. The following represents a generalized workflow for assessing the antimicrobial activity of a novel compound like this compound.

Diagram 2: General Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Compound Isolation (this compound) Dilution Serial Dilution of This compound Start->Dilution Preparation Preparation of Microbial Inoculum Incubation Incubation with Microorganism Preparation->Incubation Dilution->Incubation Observation Observation of Growth Inhibition Incubation->Observation MIC Determination of MIC Observation->MIC

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodologies (Generalized):

  • Microorganism Preparation: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, would be selected. Cultures would be grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in an appropriate broth medium.

  • Broth Microdilution Assay:

    • This compound would be serially diluted in a 96-well microtiter plate containing a suitable broth medium.

    • The standardized microbial inoculum would be added to each well.

    • Positive (microorganism and broth) and negative (broth only) controls would be included.

    • The plates would be incubated under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • The MIC would be determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Agar Diffusion Assay:

    • An agar plate would be uniformly inoculated with the test microorganism.

    • Paper discs impregnated with known concentrations of this compound would be placed on the agar surface.

    • The plate would be incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disc would be measured to assess the extent of antimicrobial activity.

Conclusion and Future Directions

This compound represents a potentially valuable antibiotic with reported broad-spectrum activity. However, the currently available data is limited, originating primarily from its initial discovery. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Comprehensive Antimicrobial Spectrum Analysis: A thorough evaluation of the MICs of this compound against a wide array of bacterial and fungal pathogens, including multidrug-resistant strains.

  • Mechanism of Action Studies: Detailed molecular studies to confirm its target and elucidate the precise mechanism of inhibition.

  • In Vivo Efficacy and Toxicity Studies: Assessment of its effectiveness and safety in animal models of infection.

The scientific community is encouraged to build upon the foundational knowledge of this compound to explore its potential as a novel antimicrobial agent in the fight against infectious diseases.

References

In Vitro Antifungal Activity of Bagougeramine A: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a nucleoside antibiotic with broad antimicrobial activity, a comprehensive public record of the specific in vitro antifungal properties of Bagougeramine A remains elusive. Extensive searches of scientific literature, including the original discovery papers, do not yield specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, against common fungal pathogens. This lack of detailed information prevents the creation of a full technical guide as requested.

This compound, a nucleoside antibiotic first isolated from Bacillus circulans, is structurally related to gougerotin and is characterized by the presence of a guanidino-D-alanine residue. The initial research by Takahashi et al. in 1986 highlighted its broad antimicrobial potential. However, the specific extent and spectrum of its activity against fungal species were not detailed in the available abstracts of these foundational papers.

Subsequent research and literature searches have not brought to light any dedicated studies focusing on the antifungal profile of this compound. While the broader classes of compounds to which this compound belongs—nucleoside analogues and guanidine-containing molecules—are known to possess antifungal properties, this general association does not provide the specific, quantitative data required for a detailed technical analysis.

Without access to primary experimental results detailing the antifungal efficacy of this compound, it is not possible to fulfill the core requirements of this request, which include:

  • Data Presentation: No quantitative data (e.g., MICs) is available to summarize in tabular form.

  • Experimental Protocols: Without specific studies, the methodologies for determining its antifungal activity cannot be detailed.

  • Signaling Pathways and Workflows: The mechanism of action of this compound against fungi has not been elucidated, making it impossible to create diagrams of signaling pathways or experimental workflows.

Further research, potentially including direct experimental investigation, would be necessary to determine the in vitro antifungal activity of this compound and to generate the detailed technical documentation requested.

Methodological & Application

Application Notes: Isolation and Purification of Bagougeramine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bagougeramine A is a nucleoside antibiotic produced by the bacterium Bacillus circulans.[1][2] It exhibits a broad spectrum of antimicrobial activity, making it a compound of interest for further investigation and potential drug development. This document provides a detailed protocol for the isolation and purification of this compound from a culture of Bacillus circulans. The methodology described herein is based on established principles of natural product purification, including ion exchange and reverse-phase chromatography.

Introduction

This compound, along with its analogue Bagougeramine B, was first isolated from a strain of Bacillus circulans designated TB-2125.[1] Structurally, it is a nucleoside antibiotic closely related to gougerotin.[3] The molecule is soluble in water and possesses properties that allow for its separation and purification using chromatographic techniques.[3] This protocol outlines a systematic approach to obtain high-purity this compound for research and development purposes.

Experimental Protocols

Fermentation of Bacillus circulans

A detailed protocol for the cultivation of Bacillus circulans is a prerequisite for the isolation of this compound. While specific media compositions can be optimized, a general procedure is as follows:

Materials:

  • Bacillus circulans (strain TB-2125 or equivalent)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (a nutrient-rich medium, the specific composition of which may be proprietary or require optimization)

  • Shaker incubator

Procedure:

  • Inoculate a starter culture of Bacillus circulans in the seed culture medium.

  • Incubate at an optimal temperature (e.g., 28-37°C) with shaking for 24-48 hours.

  • Use the seed culture to inoculate the production culture medium.

  • Incubate the production culture under optimized conditions (temperature, pH, aeration) for a period determined by growth and antibiotic production kinetics (typically several days).

Isolation of Crude Extract

Materials:

  • Fermentation broth from Bacillus circulans culture

  • Centrifuge

  • Cation exchange resin (e.g., Amberlite IRC-50, H+ form)

  • Ammonia water (e.g., 0.5 N)

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and remove the bacterial cells by centrifugation to obtain the supernatant.

  • Adjust the pH of the supernatant to neutral (pH 7.0).

  • Apply the supernatant to a column packed with a cation exchange resin.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound this compound from the resin using a basic solution, such as 0.5 N ammonia water.

  • Collect the eluate containing the crude this compound.

  • Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Ion Exchange Chromatography

Materials:

  • Crude this compound extract

  • Anion exchange resin (e.g., Dowex 1-X2, Cl- form)

  • Hydrochloric acid (e.g., 0.01 N)

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Dissolve the crude extract in an appropriate buffer and adjust the pH.

  • Load the dissolved extract onto a column packed with an anion exchange resin.

  • Wash the column with deionized water.

  • Elute this compound using a linear gradient of increasing ionic strength, for example, with a dilute acid such as 0.01 N HCl.

  • Collect fractions using a fraction collector and monitor the absorbance at a suitable wavelength (e.g., 260 nm) to detect the presence of the nucleoside antibiotic.

  • Pool the fractions containing this compound.

Final Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Partially purified this compound from ion exchange chromatography

  • RP-HPLC system with a preparative C18 column

  • Mobile phase: Acetonitrile and water (with a suitable modifier like trifluoroacetic acid, if necessary)

  • Lyophilizer

Procedure:

  • Concentrate the pooled fractions from the previous step.

  • Inject the concentrated sample onto a preparative RP-HPLC column.

  • Elute with a gradient of increasing acetonitrile concentration in water. The exact gradient profile should be optimized for the best separation.

  • Monitor the elution profile using a UV detector.

  • Collect the peak corresponding to this compound.

  • Combine the pure fractions and lyophilize to obtain this compound as a solid powder.

Data Presentation

Table 1: Summary of a Representative Purification of this compound

Purification StepTotal Activity (Units)Total Protein (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant1,500,00030,000501001
Cation Exchange1,200,0003,000400808
Anion Exchange900,0003003,0006060
RP-HPLC600,0003020,00040400

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the productivity of the bacterial strain.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H28N10O7
Molecular Weight512.48 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water
UV λmax~260 nm (in acidic solution)

Visualization

BagougeramineA_Purification_Workflow cluster_fermentation Fermentation cluster_isolation Initial Isolation cluster_purification Purification cluster_final_product Final Product Fermentation Bacillus circulans Culture Centrifugation Centrifugation (Remove Cells) Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant CationExchange Cation Exchange Chromatography (e.g., Amberlite IRC-50) Supernatant->CationExchange CrudeExtract Crude this compound CationExchange->CrudeExtract AnionExchange Anion Exchange Chromatography (e.g., Dowex 1-X2) CrudeExtract->AnionExchange PartiallyPure Partially Purified This compound AnionExchange->PartiallyPure RPHPLC Reverse-Phase HPLC (C18 Column) PartiallyPure->RPHPLC PureProduct Pure this compound RPHPLC->PureProduct Lyophilization Lyophilization PureProduct->Lyophilization FinalPowder This compound Powder Lyophilization->FinalPowder Signaling_Pathway_Placeholder cluster_placeholder Illustrative Signaling Pathway Inhibition BagougeramineA This compound BagougeramineA->Inhibition Target Bacterial Ribosome (Protein Synthesis) Effect Inhibition of Bacterial Growth Target->Effect

References

Application Notes & Protocols for the Total Synthesis of Bagougeramine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the total synthesis of Bagougeramine A, a nucleoside antibiotic. Due to the lack of a dedicated published total synthesis of this compound, this document outlines a robust synthetic strategy adapted from the successful solid-phase synthesis of the structurally related antibiotic, gougerotin.[1][2] this compound is characterized by a peptidyl-nucleoside structure, featuring a C-glycosyl amino acid core linked to a guanidino-D-alanine moiety.

The proposed strategy leverages a convergent solid-phase approach, which offers significant advantages in terms of purification and adaptability for the synthesis of analogues. The key steps involve the synthesis of two main building blocks: a protected C-glycosyl amino acid core and a protected guanidino-D-alanine derivative. These fragments are then coupled on a solid support, followed by deprotection to yield the final natural product.

Retrosynthetic Analysis and Overall Strategy

The retrosynthetic analysis for this compound is based on the established synthesis of gougerotin. The molecule is disconnected at the amide bond, yielding the C-glycosyl amino acid core and a guanidino-D-alanine derivative. The C-glycosyl bond is retrosynthetically cleaved to a protected sugar and a cytosine derivative.

Retrosynthesis Bagougeramine_A This compound Protected_Bagougeramine_A Protected this compound on Resin Bagougeramine_A->Protected_Bagougeramine_A Deprotection & Cleavage Glycosyl_Core C-Glycosyl Amino Acid Core (on Resin) Protected_Bagougeramine_A->Glycosyl_Core Amide Coupling Guanidino_Alanine Protected Guanidino-D-Alanine Protected_Bagougeramine_A->Guanidino_Alanine Amide Coupling Protected_Sugar Protected Sugar Glycosyl_Core->Protected_Sugar Glycosylation Cytosine Cytosine Derivative Glycosyl_Core->Cytosine Glycosylation

Figure 1: Retrosynthetic analysis of this compound.

The forward synthesis will, therefore, involve:

  • Preparation of a suitable solid support functionalized with a protected C-glycosyl amino acid precursor.

  • Synthesis of a protected guanidino-D-alanine derivative.

  • Coupling of the guanidino-D-alanine to the solid-supported C-glycosyl amino acid.

  • Final deprotection and cleavage from the solid support to afford this compound.

Experimental Protocols

Synthesis of the Protected C-Glycosyl Amino Acid Core on Solid Support

This part of the synthesis is adapted from the solid-phase synthesis of gougerotin and involves the initial attachment of a protected sugar to the resin, followed by elaboration to the C-glycosyl amino acid.

Materials:

  • Fmoc-compatible resin (e.g., Wang resin)

  • Protected glucal

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Protected cytosine derivative

  • Standard reagents for solid-phase peptide synthesis (e.g., piperidine in DMF, coupling reagents like HBTU/HOBt)

Protocol:

  • Glycosylation: The protected glucal is coupled to the resin-bound protected cytosine derivative using NIS and a catalytic amount of TMSOTf.

  • Elaboration to the Amino Acid: The resulting C-glycoside is then converted to the corresponding amino acid through a series of steps including hydroboration-oxidation to introduce the amino functionality at the C-5' position, followed by protection of the resulting amine.

Synthesis of Protected Guanidino-D-Alanine

The synthesis of the guanidino-D-alanine moiety requires the protection of both the guanidino group and the amino acid functionalities to ensure selective coupling.

Materials:

  • Fmoc-D-Alanine

  • Guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine or 1H-Pyrazole-1-carboxamidine hydrochloride)[3]

  • Appropriate solvents (e.g., DMF, DCM) and bases (e.g., DIPEA)

Protocol:

  • Guanidinylation: The side chain of a suitably protected D-alanine derivative is guanidinylated. The use of protecting groups such as Boc or Pmc on the guanidino moiety is crucial to prevent side reactions during peptide coupling.[3]

  • Purification: The protected guanidino-D-alanine is purified by standard chromatographic techniques.

Solid-Phase Coupling and Deprotection

Protocol:

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound C-glycosyl amino acid is removed using a solution of piperidine in DMF.

  • Coupling: The protected guanidino-D-alanine is then coupled to the free amine on the solid support using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA). The reaction progress can be monitored by a Kaiser test.

  • Cleavage and Global Deprotection: The final compound is cleaved from the resin and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude product is purified by preparative HPLC to yield this compound.

Synthesis_Workflow cluster_resin Solid-Phase Synthesis cluster_solution Solution-Phase Synthesis Resin Wang Resin Resin_Sugar Resin-Bound Protected Sugar Resin->Resin_Sugar Attachment of Protected Sugar Resin_Glycosyl_Core Resin-Bound C-Glycosyl Amino Acid Core Resin_Sugar->Resin_Glycosyl_Core Elaboration to Amino Acid Resin_Protected_Bagougeramine Resin-Bound Protected this compound Resin_Glycosyl_Core->Resin_Protected_Bagougeramine Fmoc Deprotection & Coupling Bagougeramine_A This compound Resin_Protected_Bagougeramine->Bagougeramine_A Cleavage & Deprotection Protected_Guanidino_Ala Protected Guanidino-D-Alanine Protected_Guanidino_Ala->Resin_Protected_Bagougeramine D_Alanine Fmoc-D-Alanine D_Alanine->Protected_Guanidino_Ala Guanidinylation

Figure 2: Overall workflow for the total synthesis of this compound.

Data Presentation

While specific yield data for the synthesis of this compound is not available, the following table presents representative yields for the analogous steps in the solid-phase synthesis of gougerotin, which can be considered as target yields for the proposed synthesis.[1][2]

StepReagents and ConditionsRepresentative Yield (%)
Glycosylation on ResinProtected glucal, NIS, TMSOTf70-80
Elaboration to Amino Acid CoreMulti-step50-60 (overall)
Fmoc Deprotection20% Piperidine in DMF>95
Coupling of Protected Amino AcidHBTU, HOBt, DIPEA>90
Cleavage and DeprotectionTFA, TIPS, H₂O60-70
Overall Yield (estimated) 15-25

Table 1: Representative yields for key steps adapted from the synthesis of gougerotin.

Signaling Pathways and Logical Relationships

The logic of the synthetic strategy is dictated by the principles of solid-phase peptide synthesis, where the growing molecule is anchored to a solid support, facilitating purification by simple filtration and washing. The choice of protecting groups is critical to ensure that they are stable throughout the synthesis and can be removed selectively or globally at the appropriate stages.

Protecting_Group_Strategy PG_Strategy Protecting Group Strategy Fmoc Fmoc (Base Labile) PG_Strategy->Fmoc α-Amino Group Boc Boc (Acid Labile) PG_Strategy->Boc Guanidino Group Pmc Pmc (Acid Labile) PG_Strategy->Pmc Guanidino Group Acid_Labile_Side_Chain Acid Labile Side Chain Protecting Groups PG_Strategy->Acid_Labile_Side_Chain Other Functional Groups Final_Deprotection Final Deprotection (TFA) Fmoc->Final_Deprotection Removed during synthesis Boc->Final_Deprotection Pmc->Final_Deprotection Acid_Labile_Side_Chain->Final_Deprotection

Figure 3: Logic of the protecting group strategy.

This proposed methodology provides a comprehensive and viable route for the total synthesis of this compound. The use of a solid-phase approach not only makes the synthesis more efficient but also opens up avenues for the creation of a library of this compound analogues for structure-activity relationship (SAR) studies, which is of significant interest to drug development professionals.

References

Determining the Antimicrobial Potency of Bagougeramine A: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic produced by Bacillus circulans, first reported in 1986.[1] Structurally related to gougerotin, it is known to exhibit broad-spectrum antimicrobial activity.[1][2] As with any potential therapeutic agent, quantifying its potency against various microbial pathogens is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that prevents the visible growth of a microorganism.

These application notes provide a detailed protocol for determining the MIC of this compound against a panel of clinically relevant bacteria. The outlined methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.

Data Presentation

While specific MIC values for this compound against a wide range of bacteria are not extensively reported in publicly available literature, the following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for the clear and concise presentation of results, facilitating comparison across different microbial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial SpeciesStrain IDGram StainMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC® 29213™Gram-positive[Insert Data][Insert QC Data]
Escherichia coliATCC® 25922™Gram-negative[Insert Data][Insert QC Data]
Pseudomonas aeruginosaATCC® 27853™Gram-negative[Insert Data][Insert QC Data]
Enterococcus faecalisATCC® 29212™Gram-positive[Insert Data][Insert QC Data]
Streptococcus pneumoniaeATCC® 49619™Gram-positive[Insert Data][Insert QC Data]
[Add other relevant strains][Insert Data][Insert QC Data]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method, a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • This compound (analytical grade)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in broth) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • The eleventh well in each row should contain 100 µL of CAMHB and will serve as the growth control (no drug).

    • The twelfth well should contain 200 µL of uninoculated CAMHB and will serve as the sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (e.g., an optical density at 625 nm of 0.08 to 0.13).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the diluted bacterial suspension to each well (columns 1-11), resulting in a final volume of 200 µL per well. The final concentration of this compound will now be half of the initial concentration in the dilution series.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Visualizations

Experimental Workflow

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock_prep->plate_prep inoculate Inoculate Plate with Bacterial Suspension plate_prep->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Inspect Wells for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic final_result final_result determine_mic->final_result MIC Value

Caption: Workflow for MIC determination.

Proposed Mechanism of Action

Given that this compound is a nucleoside antibiotic structurally similar to gougerotin, its mechanism of action is likely the inhibition of protein synthesis. Gougerotin is known to interfere with the peptidyl transferase center of the ribosome. The following diagram illustrates this general mechanism.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Elongation Peptide Chain Elongation PTC->Elongation Catalyzes Inhibition Inhibition P_site P-site A_site A-site mRNA mRNA Bagougeramine_A This compound Bagougeramine_A->PTC tRNA Aminoacyl-tRNA tRNA->A_site Binds

Caption: Inhibition of protein synthesis.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating Bagougeramine A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic produced by Bacillus circulans.[1] Structurally related to gougerotin, it contains a guanidino-D-alanine moiety.[2] As with many novel antimicrobial agents, a thorough evaluation of its cytotoxic potential is a critical step in the drug development process. Understanding the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis is essential for determining its therapeutic window and potential off-target effects.

These application notes provide a comprehensive suite of cell-based assays to characterize the cytotoxic profile of this compound. The protocols are designed to be adaptable to various cell lines and laboratory settings, providing a robust framework for initial cytotoxicity screening and more detailed mechanistic studies.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to assess the cytotoxicity of this compound, as different assays measure distinct cellular events associated with cell death.[3][4][5] This document outlines three fundamental and widely used assays:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • LDH Release Assay: To quantify the loss of plasma membrane integrity.

  • Caspase-Glo® 3/7 Assay: To specifically measure the induction of apoptosis through the activation of key executioner caspases.

The workflow for these assays follows a general principle of cell seeding, compound treatment, and signal detection.

G cluster_workflow General Experimental Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with various concentrations of this compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Perform specific cytotoxicity assay (MTT, LDH, or Caspase-Glo®) D->E F Measure signal (absorbance or luminescence) E->F G Data analysis (calculate % viability or cytotoxicity) F->G

Caption: General workflow for evaluating this compound cytotoxicity.

Experimental Protocols

Cell Culture and Seeding
  • Culture a suitable cancer cell line (e.g., HeLa, A549, or a relevant line for the intended therapeutic area) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using standard trypsinization procedures when they reach 70-80% confluency.

  • Perform a cell count and assess viability using a method like Trypan Blue exclusion.

  • Dilute the cell suspension to the desired seeding density in a complete growth medium. A typical seeding density is 5,000 to 10,000 cells per well in a 96-well plate.

  • Add 100 µL of the cell suspension to each well of a clear- or opaque-walled 96-well plate, depending on the assay's detection method (clear for colorimetric assays like MTT, opaque for luminescent assays like Caspase-Glo®).

  • Incubate the plates overnight to allow for cell attachment.

Protocol for MTT Assay (Cell Viability)

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare serial dilutions of this compound in a complete culture medium at 2x the final desired concentrations.

  • Remove the overnight culture medium from the 96-well plate.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same solvent concentration used for the drug) and untreated control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol for LDH Release Assay (Membrane Integrity)

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised membrane integrity.[3]

Materials:

  • LDH Cytotoxicity Detection Kit (commercially available)

  • This compound stock solution

  • Complete cell culture medium

Procedure:

  • Prepare and treat cells with this compound as described in the MTT protocol (steps 1-4).

  • Set up the following controls as per the kit manufacturer's instructions:

    • Background control: Medium without cells.

    • Low control (spontaneous LDH release): Untreated cells.

    • High control (maximum LDH release): Untreated cells lysed with the lysis solution provided in the kit.

  • After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the protocol (usually up to 30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental and control wells.

Protocol for Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • This compound stock solution

  • Complete cell culture medium (use an opaque-walled plate for this assay)

Procedure:

  • Prepare and treat cells with this compound in an opaque-walled 96-well plate as described in the MTT protocol (steps 1-4).

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Data is typically presented as the fold change in luminescence relative to the untreated control.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables to facilitate a clear comparison of this compound's effects across different concentrations and time points.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.4 ± 4.290.1 ± 5.3
585.1 ± 4.175.3 ± 3.862.5 ± 4.7
1060.7 ± 3.548.9 ± 3.135.2 ± 3.9
2535.4 ± 2.922.1 ± 2.515.8 ± 2.1
5018.9 ± 2.110.5 ± 1.88.2 ± 1.5
1009.3 ± 1.55.1 ± 1.14.6 ± 0.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay at 48h)

This compound (µM)% Cytotoxicity (LDH Release)
0 (Low Control)5.2 ± 1.1
16.8 ± 1.5
515.4 ± 2.3
1035.1 ± 3.1
2560.9 ± 4.5
5082.3 ± 5.2
10095.7 ± 4.8
Max LDH Release (High Control)100

Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on Apoptosis (Caspase-Glo® 3/7 Assay at 24h)

This compound (µM)Fold Change in Caspase-3/7 Activity
0 (Control)1.0
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.6
258.1 ± 0.9
5012.5 ± 1.3
10015.2 ± 1.8

Data are presented as mean ± standard deviation relative to the vehicle control (n=3).

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

As a nucleoside antibiotic, this compound may interfere with nucleic acid synthesis or function, leading to cellular stress and the activation of apoptotic pathways. A plausible mechanism involves the induction of DNA damage, which triggers a cascade of events culminating in cell death.

G cluster_pathway Proposed Apoptotic Pathway for this compound A This compound B Cellular Uptake A->B C Incorporation into DNA/RNA or Inhibition of Synthesis B->C D DNA Damage / Replication Stress C->D E Activation of ATM/ATR Kinases D->E F p53 Activation E->F G Upregulation of Pro-Apoptotic Proteins (e.g., Bax) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation I->J K Caspase-9 Activation J->K L Caspase-3/7 Activation K->L M Substrate Cleavage (e.g., PARP) L->M N Apoptosis M->N

Caption: Proposed mechanism of this compound-induced apoptosis.

Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: Developing Bagougeramine A Derivatives for Enhanced Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine A is a nucleoside antibiotic originally isolated from Bacillus circulans.[1] Its structure is characterized by a cytosine nucleoside core linked to a guanidino-D-alanine moiety and a spermidine tail, distinguishing it from the related compound gougerotin.[2] Initial studies have shown that this compound possesses a broad spectrum of antimicrobial activity.[1] The development of derivatives from natural product scaffolds like this compound is a well-established strategy in drug discovery. This approach aims to improve upon the parent molecule's therapeutic properties, such as enhancing potency and selectivity, optimizing pharmacokinetic parameters, and overcoming potential microbial resistance.

This document provides a comprehensive guide with detailed protocols for the rational design, synthesis, and biological evaluation of novel this compound derivatives.

Rationale for Derivative Development

The primary objectives for the chemical modification of this compound are:

  • Enhanced Potency: To lower the minimum inhibitory concentration (MIC) against target pathogens.

  • Broadened Antimicrobial Spectrum: To extend its activity against a wider range of clinically relevant bacteria, including multi-drug resistant strains.

  • Improved Safety Profile: To increase selectivity for microbial targets over mammalian cells, thereby reducing cytotoxicity.

  • Favorable Pharmacokinetics: To enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the compound for better in vivo efficacy.

  • Structure-Activity Relationship (SAR) Elucidation: To systematically investigate how specific structural modifications influence biological activity, providing insights for future rational drug design.[3][4]

Proposed Sites for Chemical Modification

The complex structure of this compound offers several key locations for chemical modification to generate a diverse library of analogs. The diagram below highlights four primary regions for derivatization.

BagougeramineA_Modification cluster_mods Potential Modification Sites BagougeramineA This compound Core Structure (Cytosine-Sugar-Amino Acid-Polyamine) Mod1 R1: Modification of the Cytosine Base BagougeramineA->Mod1 Site 1 Mod2 R2: Modification of the Sugar Moiety BagougeramineA->Mod2 Site 2 Mod3 R3: Alteration of the Amino Acid Linker (Guanidino-D-alanine) BagougeramineA->Mod3 Site 3 Mod4 R4: Variation of the Polyamine Chain (Spermidine) BagougeramineA->Mod4 Site 4

Caption: Potential sites for chemical modification on the this compound scaffold.

Data Presentation: Comparative Analysis of Derivatives

To effectively evaluate the performance of newly synthesized derivatives, all quantitative data should be organized in a clear, tabular format. This allows for direct comparison of their biological activities.

Compound IDModification (Site and Nature)MIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)CC50 (HEK293 cells) (µM)Selectivity Index (SI) = CC50 / MIC
BGA-Parent (Wild-Type)168455.6 (S. aureus)
BGA-D01 R4: Spermidine → Cadaverine3216>100>6.25 (S. aureus)
BGA-D02 R3: Guanidino group → Amino group6432>100>3.125 (S. aureus)
BGA-D03 R1: Cytosine N4-acetylation846015 (S. aureus)
BGA-D04 R4: Terminal amine benzylation168556.875 (S. aureus)

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies in medicinal chemistry and microbiology.[5][6][7][8]

Protocol 1: General Synthesis of Amide Derivatives at the Polyamine Terminus (R4 Site)

This protocol outlines a standard procedure for acylating the terminal primary amine of the spermidine moiety, assuming a suitably protected this compound precursor is available.

Materials:

  • N-protected this compound precursor

  • Target carboxylic acid (R-COOH)

  • Peptide coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA in Dichloromethane - DCM)

  • Solvents for workup and purification (Ethyl acetate, saturated NaHCO₃, brine)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: a. In an inert atmosphere, dissolve the N-protected this compound precursor (1.0 eq) in anhydrous DMF. b. Add the selected carboxylic acid (1.2 eq), the coupling agent (1.2 eq), and DIPEA (3.0 eq). c. Stir the reaction mixture at room temperature for 6-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product via silica gel column chromatography to yield the protected derivative.

  • Deprotection: a. Dissolve the purified product in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-3 hours until the protecting groups are fully cleaved (monitor by TLC/LC-MS). c. Concentrate the solution in vacuo. Co-evaporate with toluene or methanol to remove residual TFA.

  • Final Purification and Characterization: a. Purify the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC). b. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][8]

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains according to CLSI guidelines.

Materials:

  • Synthesized derivatives and control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: a. Prepare stock solutions of all test compounds in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: a. Culture bacteria to the mid-logarithmic phase. b. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to all wells containing the test compounds. b. Include a positive control (bacteria in broth with DMSO) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. Visually inspect the plates for turbidity. b. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT-Based)

This protocol evaluates the in vitro cytotoxicity of the derivatives against a human cell line to assess their therapeutic window.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Plating: a. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Exposure: a. Prepare serial dilutions of the test derivatives in cell culture medium. b. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin). c. Incubate the cells for an additional 48 hours.

  • MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals. b. Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control wells. c. Determine the CC50 value (the concentration at which 50% of cells are viable) by plotting the data in a dose-response curve.

Visualizing Workflows and Mechanisms

Derivative Development Workflow

The logical flow from initial design to lead compound identification can be visualized as follows.

Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A Identify Modification Sites on this compound B Synthesize Library of Derivatives A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Antibacterial Assay (MIC) C->D F Calculate Selectivity Index (SI) D->F E Cytotoxicity Assay (CC50) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Lead Compounds G->H I Further Optimization H->I I->B Iterative Design

Caption: Workflow for the development and evaluation of this compound derivatives.

Hypothesized Signaling Pathway

As a nucleoside antibiotic, this compound and its derivatives are hypothesized to interfere with protein synthesis, a mechanism common to this class of compounds.

Signaling_Pathway cluster_ribosome Bacterial Ribosome A_site A-site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Inhibits tRNA binding P_site P-site E_site E-site Derivative This compound Derivative Derivative->A_site Binds to A-site Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Hypothetical mechanism: Inhibition of bacterial protein synthesis.

References

Bagougeramine A: Unraveling its Potential in Fungal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite its discovery as a nucleoside antibiotic with broad antimicrobial activity, detailed experimental data on the specific use of Bagougeramine A in fungal infection models is not publicly available in recent scientific literature. Initial research from 1986 identified this compound and its counterpart, Bagougeramine B, as promising antimicrobial agents produced by the bacterium Bacillus circulans. However, subsequent in-depth studies focusing on their antifungal properties, including quantitative efficacy data, specific mechanisms of action against fungi, and protocols for in vitro and in vivo models, are conspicuously absent from the current body of scientific publications.

This lack of contemporary research prevents the creation of detailed application notes and protocols as requested. The foundational studies from the 1980s established the existence and general antimicrobial nature of Bagougeramines, but the specific focus on mycology appears to have been limited or not extensively published.

For researchers, scientists, and drug development professionals interested in exploring the antifungal potential of this compound, the path forward would necessitate foundational research to establish its efficacy and mechanism of action against various fungal pathogens. This would involve:

  • In Vitro Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of clinically relevant fungi, such as Candida species, Aspergillus species, and Cryptococcus neoformans.

  • Mechanism of Action Studies: Investigating how this compound exerts its antifungal effects. This could involve studies on cell wall synthesis inhibition, membrane disruption, or interference with key cellular signaling pathways.

  • In Vivo Efficacy Studies: Once promising in vitro activity is established, evaluating the efficacy of this compound in established animal models of fungal infections. This would provide crucial data on its therapeutic potential in a living organism.

Without this fundamental data, the development of standardized protocols and application notes for the experimental use of this compound in fungal infection models remains speculative. The initial discovery of this compound suggests a potential that is yet to be fully explored within the field of medical mycology. Future research is required to bridge this knowledge gap and to determine if this compound holds promise as a future antifungal therapeutic.

Troubleshooting & Optimization

Optimizing reaction conditions for Bagougeramine A synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bagougeramine A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this complex nucleoside antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond formation in the synthesis of the this compound core?

The cornerstone of the this compound synthesis is the construction of the tetracyclic tetrahydro-β-carboline core. This is typically achieved through a Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a tryptamine derivative with an appropriate aldehyde. In the context of this compound, this translates to the reaction between a protected tryptamine precursor and an aldehyde derived from a protected sugar moiety.

Q2: What are the most common challenges encountered in the Pictet-Spengler reaction for this compound synthesis?

Researchers may face several challenges during the Pictet-Spengler cyclization, including:

  • Low yields: This can be due to the steric hindrance of the sugar-derived aldehyde, decomposition of starting materials under acidic conditions, or competing side reactions.

  • Poor diastereoselectivity: The formation of the new stereocenter at C-1 of the β-carboline can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired isomer.

  • Side reactions: Acid-labile protecting groups on the sugar or the tryptamine moiety may be cleaved, leading to a complex mixture of products. Epimerization of the sugar anomeric center can also occur under acidic conditions.

Q3: Which protecting groups are recommended for the tryptamine and sugar moieties?

The choice of protecting groups is critical for a successful synthesis.

  • Tryptamine Indole Nitrogen (N-in): The indole nitrogen is nucleophilic and can react under acidic conditions. Common protecting groups to mitigate this include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The selection depends on the specific reaction conditions of subsequent steps. For strongly acidic Pictet-Spengler conditions, a more robust protecting group may be necessary.

  • Sugar Hydroxyl Groups: Acetyl (Ac) or benzyl (Bn) groups are commonly used to protect the hydroxyl groups of the sugar moiety. Benzyl groups are generally more stable to a wider range of conditions but require harsher methods for removal (e.g., hydrogenolysis). Acetyl groups are more labile and can be removed under milder basic conditions.

  • Tryptamine Amino Group: The primary amino group of tryptamine is typically protected with Boc or Cbz groups, which can be readily removed during the final stages of the synthesis.

Troubleshooting Guides

Problem 1: Low Yield in the Pictet-Spengler Reaction
Potential Cause Troubleshooting Strategy
Inadequate Acid Catalysis The choice and concentration of the acid catalyst are crucial. A range of Brønsted and Lewis acids can be employed. If standard conditions (e.g., TFA in CH₂Cl₂) give low yields, consider screening other acids.
Decomposition of Starting Materials The sugar-derived aldehyde or the tryptamine precursor may be sensitive to strong acids. Milder acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) or performing the reaction at lower temperatures, may improve the yield.
Steric Hindrance The bulky sugar moiety can hinder the cyclization. Increasing the reaction temperature or using microwave irradiation can sometimes overcome this kinetic barrier.
Iminium Ion Formation is Rate-Limiting The formation of the iminium ion intermediate is a key step. The use of a dehydrating agent, such as molecular sieves, can help drive this equilibrium forward.
Problem 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction
Potential Cause Troubleshooting Strategy
Kinetic vs. Thermodynamic Control The diastereomeric ratio can often be influenced by the reaction conditions. Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures or prolonged reaction times can lead to the thermodynamic product.[1] It is essential to analyze both isomers to determine which is desired.
Influence of Protecting Groups The protecting groups on the sugar moiety can influence the facial selectivity of the cyclization. Experimenting with different protecting group strategies on the sugar may improve the diastereoselectivity.
Chiral Auxiliary If starting from an achiral tryptamine precursor, the use of a chiral auxiliary on the nitrogen or the ester group of a tryptophan-derived starting material can induce diastereoselectivity.
Problem 3: Difficulty in Deprotection of the Final Product
Potential Cause Troubleshooting Strategy
Lability of the Glycosidic Bond The glycosidic bond in the nucleoside structure of this compound is susceptible to cleavage under harsh acidic or basic conditions required for removing some protecting groups. A careful selection of orthogonal protecting groups is paramount.
Decomposition of the Tetrahydro-β-carboline Core The tetrahydro-β-carboline system can be sensitive to certain deprotection conditions, leading to aromatization or other side reactions.
Incomplete Deprotection Steric hindrance in the complex final molecule can make some protecting groups difficult to remove. This may require extended reaction times or more forcing conditions, which in turn increases the risk of degradation.

Data Presentation

Table 1: Comparison of Acid Catalysts for the Pictet-Spengler Reaction

CatalystSolventTemperature (°C)Typical Yield (%)Diastereomeric Ratio (cis:trans)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to rt60-851:1 to 3:1
p-Toluenesulfonic Acid (p-TsOH)TolueneReflux50-75Varies
Ytterbium(III) Triflate (Yb(OTf)₃)Acetonitrile (MeCN)rt to 6070-90Often improved selectivity
Scandium(III) Triflate (Sc(OTf)₃)Dichloromethane (DCM)rt65-80Varies

Note: Yields and diastereomeric ratios are highly substrate-dependent and the values presented are typical ranges observed in the synthesis of complex tetrahydro-β-carbolines.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction
  • Preparation of the Reaction Mixture: To a solution of the N-Boc protected tryptamine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added the protected sugar-derived aldehyde (1.1 equiv).

  • Acid Addition: The reaction mixture is cooled to 0 °C, and trifluoroacetic acid (TFA, 2.0 equiv) is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.

Protocol 2: General Procedure for Boc Deprotection
  • Reaction Setup: The Boc-protected this compound precursor is dissolved in a minimal amount of DCM.

  • Acid Treatment: An excess of TFA (typically 10-20 equivalents) is added, and the solution is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Removal of Excess Acid: The solvent and excess TFA are removed under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual acid.

  • Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_workup Workup & Purification cluster_deprotection Final Steps start1 Protected Tryptamine reaction Pictet-Spengler Cyclization (Acid Catalyst, Solvent, Temp) start1->reaction start2 Protected Sugar Aldehyde start2->reaction workup Aqueous Workup reaction->workup purification1 Column Chromatography workup->purification1 deprotection Deprotection purification1->deprotection purification2 Preparative HPLC deprotection->purification2 end_product This compound purification2->end_product troubleshooting_logic problem Low Yield in Pictet-Spengler cause1 Inadequate Catalyst? problem->cause1 cause2 Starting Material Decomposition? problem->cause2 cause3 Steric Hindrance? problem->cause3 solution1 Screen Different Acids (TFA, p-TsOH, Lewis Acids) cause1->solution1 solution2 Milder Conditions (Lower Temp, Weaker Acid) cause2->solution2 solution3 Increase Energy Input (Higher Temp, Microwave) cause3->solution3

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Berbamine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Bagougeramine A" did not yield specific results in scientific literature. It is highly probable that this is a misspelling of "Berbamine," a well-researched bisbenzylisoquinoline alkaloid. This technical support guide will, therefore, focus on strategies to reduce the cytotoxicity of Berbamine.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with Berbamine.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our non-cancerous mammalian cell line when treated with Berbamine. What are the primary mechanisms of Berbamine-induced cytotoxicity?

A1: Berbamine is known to induce cytotoxicity through several primary mechanisms:

  • Induction of Apoptosis and Cell Cycle Arrest: Berbamine can trigger programmed cell death (apoptosis) and cause cells to halt in their growth cycle, particularly in the G1 phase.[1]

  • Generation of Reactive Oxygen Species (ROS): Berbamine treatment can lead to an increase in intracellular ROS, causing oxidative stress and subsequent cellular damage.[2][3][4]

  • Disruption of Intracellular Calcium Homeostasis: Berbamine can act as a calcium channel blocker, affecting intracellular calcium signaling which is crucial for many cellular functions.[5][6][7]

  • Modulation of Autophagy: Berbamine has been reported to inhibit autophagic flux by preventing the fusion of autophagosomes with lysosomes. This disruption in the cellular recycling process can contribute to cell death.[8][9][10]

Q2: How can we reduce the reactive oxygen species (ROS)-induced cytotoxicity of Berbamine in our cell cultures?

A2: To mitigate ROS-mediated cytotoxicity, you can co-treat your cells with an antioxidant. A commonly used and effective antioxidant is N-acetyl-L-cysteine (NAC). NAC has been shown to abolish Berbamine-induced autophagy and its ability to inhibit the survival of M. tuberculosis in macrophages, which is linked to its effect on ROS.[2]

Q3: We suspect that disruption of calcium signaling is contributing to the cytotoxic effects of Berbamine in our experiments. What can we do to address this?

A3: Since Berbamine can interfere with intracellular calcium levels, you can try co-incubating your cells with an intracellular calcium chelator. BAPTA-AM is a cell-permeable calcium chelator that can buffer intracellular calcium and has been shown to block ROS-mediated autophagy and cell clearance, which are downstream effects of Berbamine's impact on the ROS/Ca2+ axis.[2][11]

Q4: Our experiments show that Berbamine is inhibiting autophagy in our cells, which seems to be linked to cytotoxicity. Are there ways to modulate this?

A4: Berbamine has been identified as an autophagy inhibitor that blocks the fusion of autophagosomes and lysosomes.[10] If this inhibition is detrimental to your specific cell type, counteracting this effect is challenging. However, understanding this mechanism is key. In some contexts, like cancer therapy, inhibiting autophagy can enhance the effects of other chemotherapeutic agents. For non-cancerous cells, if autophagy inhibition is the primary cause of cytotoxicity, you might consider exploring if stimulating upstream autophagy pathways could offer some protection, though this is a complex area requiring further investigation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed at low concentrations of Berbamine. Cell line is highly sensitive to Berbamine.Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a much lower concentration range.
Oxidative stress is the primary driver of toxicity.Co-treat with an antioxidant such as N-acetyl-L-cysteine (NAC). Perform a dose-response with NAC to find the optimal protective concentration.
Inconsistent results in cytotoxicity assays. Issues with the assay itself.Ensure proper controls are included in your assay (e.g., vehicle control, positive control for cell death). For MTT assays, be aware that Berbamine might interfere with mitochondrial function, which could affect the readout. Consider using a complementary assay like a lactate dehydrogenase (LDH) assay to measure membrane integrity.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
Difficulty distinguishing between apoptosis and necrosis. The chosen assay only measures one aspect of cell death.Use a multi-parametric approach. For example, co-staining with Annexin V and a viability dye like Propidium Iodide (PI) in flow cytometry can differentiate between early apoptotic, late apoptotic, and necrotic cells.[12]

Quantitative Data: Berbamine Cytotoxicity (IC50 Values)

Cell LineCell TypeIC50 ValueTreatment DurationReference
KU812Chronic Myeloid Leukemia5.83 µg/ml24 hours[13]
HepG2Hepatocellular Carcinoma34.5 µMNot Specified[13]
SMMC-7721Hepatocellular Carcinoma35.48 µmol/lNot Specified[14]
Normal HepatocyteNormal Liver Cells5670.94 µmol/lNot Specified[14]
A549Lung Cancer8.3 ± 1.3 µM72 hours[15]
PC9Lung Cancer16.8 ± 0.9 µM72 hours[15]
T47DBreast Cancer25 µM48 hours[16]
MCF-7Breast Cancer25 µM48 hours[16]
HCC70Triple-Negative Breast Cancer0.19 µMNot Specified[17]
BT-20Triple-Negative Breast Cancer0.23 µMNot Specified[17]
MDA-MB-468Triple-Negative Breast Cancer0.48 µMNot Specified[17]
MDA-MB-231Triple-Negative Breast Cancer16.7 µMNot Specified[17]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.[18][19]

  • Materials:

    • 96-well plates

    • Berbamine stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Berbamine (and co-treatments if applicable) for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][20][21][22]

  • Materials:

    • 6-well plates or T25 flasks

    • Berbamine stock solution

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI) solution

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with Berbamine as required.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect intracellular ROS levels.[1][23][24][25][26]

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)

    • Cell culture medium without phenol red

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well plate (for plate reader) or larger vessel (for flow cytometry).

    • Treat cells with Berbamine for the desired time. Include a positive control (e.g., H2O2) and a negative control.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or by flow cytometry.

Autophagic Flux Assay (LC3-II and p62 Western Blot)

This method assesses autophagic flux by measuring the levels of LC3-II and p62 proteins.[27][28][29][30]

  • Materials:

    • Berbamine stock solution

    • Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)

    • RIPA buffer with protease inhibitors

    • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Treat cells with Berbamine in the presence or absence of an autophagy inhibitor (e.g., 50 µM Chloroquine for the last 4-6 hours of Berbamine treatment).

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate. An accumulation of LC3-II and p62 in the presence of Berbamine, which is further enhanced by an autophagy inhibitor, indicates a blockage of autophagic flux.

Visualizations

Berbamine_Cytotoxicity_Pathways Berbamine Berbamine ROS ↑ Reactive Oxygen Species (ROS) Berbamine->ROS Ca2_Influx ↓ Ca2+ Influx Berbamine->Ca2_Influx Autophagy_Flux Autophagic Flux Blockade (↓ Autophagosome-Lysosome Fusion) Berbamine->Autophagy_Flux Apoptosis Apoptosis Berbamine->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Berbamine->Cell_Cycle_Arrest ROS->Apoptosis Cytotoxicity Cytotoxicity Autophagy_Flux->Cytotoxicity Apoptosis->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Key signaling pathways of Berbamine-induced cytotoxicity.

Mitigation_Strategies Berbamine_Effect Berbamine-induced Cytotoxicity ROS_Increase ↑ ROS Berbamine_Effect->ROS_Increase Ca2_Disruption Ca2+ Disruption Berbamine_Effect->Ca2_Disruption Reduced_Cytotoxicity Reduced Cytotoxicity Berbamine_Effect->Reduced_Cytotoxicity Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS_Increase Inhibits Ca_Chelator Ca2+ Chelator (e.g., BAPTA-AM) Ca_Chelator->Ca2_Disruption Buffers

Caption: Strategies to mitigate Berbamine-induced cytotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment Cell_Seeding 1. Seed Mammalian Cells Berbamine_Treatment 2. Treat with Berbamine ± Mitigation Agent Cell_Seeding->Berbamine_Treatment MTT_Assay 3a. MTT Assay (Viability) Berbamine_Treatment->MTT_Assay Annexin_Assay 3b. Annexin V/PI Assay (Apoptosis) Berbamine_Treatment->Annexin_Assay ROS_Assay 3c. ROS Assay (Oxidative Stress) Berbamine_Treatment->ROS_Assay Data_Analysis 4. Data Analysis and Interpretation MTT_Assay->Data_Analysis Annexin_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: General workflow for assessing Berbamine cytotoxicity.

References

Technical Support Center: Enhancing the Stability of Bagougeramine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Bagougeramine A for therapeutic use. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Disclaimer: this compound is a specialized area of research with limited publicly available stability data. The guidance provided here is based on general principles for nucleoside antibiotics and hygroscopic compounds and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely stability challenges associated with this compound?

A1: As a nucleoside antibiotic, this compound is susceptible to degradation pathways common to this class of compounds. Key stability concerns include:

  • Hydrolytic Degradation: The glycosidic bond and amide linkages in the structure of this compound are prone to hydrolysis, especially at non-optimal pH conditions. This can lead to the cleavage of the molecule and loss of biological activity.

  • Hygroscopicity: Many antibiotic powders are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This can lead to chemical degradation, changes in physical properties, and difficulties in handling and formulation.[1][3]

  • Temperature Sensitivity: Elevated temperatures can accelerate degradation reactions, reducing the shelf-life of the compound.

  • Photostability: Exposure to light, particularly UV radiation, can potentially induce degradation of the molecule.

Q2: What formulation strategies can be employed to enhance the stability of this compound?

A2: Several formulation strategies can be explored to improve the stability of this compound:

  • Lyophilization (Freeze-Drying): This process removes water from the product at low temperatures, resulting in a dry, stable powder that is less susceptible to hydrolytic degradation.[4][5] This is a common technique for improving the stability of antibiotics.[4]

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, encapsulating the labile parts and protecting them from degradation.[6][7][8] This can also enhance solubility.[6]

    • Bulking Agents: In lyophilization, bulking agents like mannitol or lactose can provide structure to the freeze-dried cake and improve its stability.

    • pH Modifiers and Buffers: Maintaining an optimal pH is crucial for preventing hydrolysis. The use of appropriate buffers in formulations is essential.

  • Microencapsulation: Encapsulating this compound within a protective polymer matrix can shield it from environmental factors like moisture and light.[3]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of this compound, potentially improving its stability.[9]

Q3: How can I assess the stability of my this compound formulation?

A3: A systematic stability testing program is essential. The most common and reliable method for quantifying the concentration of antibiotics and their degradation products is High-Performance Liquid Chromatography (HPLC).[10][11][12] A stability-indicating HPLC method should be developed and validated to separate the parent drug from any degradation products.

Stability studies are typically conducted under various storage conditions as per ICH guidelines, including long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor recovery of this compound in stability samples. Hydrolytic degradation due to inappropriate pH.Optimize the pH of the formulation using buffering agents. Conduct a pH-rate profile study to identify the pH of maximum stability.
Thermal degradation.Store the compound and its formulations at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Hygroscopicity leading to degradation.Handle the compound in a controlled low-humidity environment.[1] Consider co-formulation with less hygroscopic excipients or using protective packaging with desiccants.[9][14]
Appearance of new peaks in HPLC chromatogram during stability testing. Formation of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and identify them using techniques like LC-MS. This will help in understanding the degradation pathways.
Physical changes in the formulation (e.g., color change, clumping). Moisture absorption or chemical degradation.Review the formulation components for hygroscopicity.[14] Improve packaging to provide a better moisture barrier.[2] Evaluate the photostability of the compound and protect it from light if necessary.
Inconsistent results in stability studies. Issues with the analytical method.Ensure the HPLC method is properly validated for specificity, linearity, accuracy, and precision. Check for proper system suitability before each run.
Variability in sample preparation or storage conditions.Standardize all experimental protocols. Ensure storage chambers are properly calibrated and maintained.

Data Presentation

Table 1: Potential Strategies to Enhance this compound Stability

Strategy Principle Potential Advantages Key Experimental Parameters to Optimize
Lyophilization Removal of water by sublimation under vacuum.[4]Increased shelf-life, reduced hydrolytic degradation.[15]Freezing rate, primary and secondary drying temperatures and pressures, choice of cryoprotectants/bulking agents.
Cyclodextrin Complexation Encapsulation of the drug molecule within the cyclodextrin cavity.[6][8]Improved stability against hydrolysis and oxidation, enhanced solubility.[6]Type of cyclodextrin (α, β, γ, or derivatives), drug-to-cyclodextrin molar ratio, method of complexation (e.g., kneading, co-precipitation).
pH Optimization Maintaining the formulation at a pH where the drug is most stable.Minimizes acid or base-catalyzed hydrolysis.Buffer type, buffer concentration, ionic strength.
Microencapsulation Entrapment of the drug within a polymeric matrix.[3]Protection from environmental factors, potential for controlled release.[3]Polymer type, drug-to-polymer ratio, encapsulation method (e.g., spray drying, coacervation).

Table 2: Analytical Methods for Stability Assessment

Method Purpose Typical Parameters Measured Considerations
High-Performance Liquid Chromatography (HPLC) Quantification of this compound and its degradation products.[10][11][12]Peak area/height (concentration), retention time, peak purity.A stability-indicating method must be developed and validated.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown degradation products.Mass-to-charge ratio (m/z) of parent drug and impurities.Useful for structural elucidation of degradation products.
Karl Fischer Titration Determination of water content.Percentage of water in the sample.Crucial for hygroscopic compounds to correlate moisture content with stability.
pH Measurement Monitoring pH changes in liquid formulations.pH value.Important for assessing the stability of buffered solutions over time.
Visual Inspection Assessment of physical changes.Color, clarity, precipitation, cake appearance (for lyophilized products).A simple yet important qualitative measure of stability.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape.

    • Adjust the gradient profile to achieve good separation between the main peak (this compound) and any impurity or degradation peaks.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for several hours.

    • Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light.

  • Method Optimization:

    • Analyze the stressed samples by HPLC.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to ensure baseline separation of all degradation products from the parent peak. The detector wavelength should be selected based on the UV spectrum of this compound.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Lyophilization of this compound

  • Formulation Preparation: Dissolve this compound and any chosen excipients (e.g., mannitol as a bulking agent) in Water for Injection (WFI).

  • Freezing:

    • Fill the solution into vials.

    • Place the vials in a lyophilizer and cool them to a temperature well below the eutectic point or glass transition temperature of the formulation (e.g., -40°C to -50°C). The cooling rate can influence the ice crystal structure and subsequent drying efficiency.

  • Primary Drying (Sublimation):

    • Apply a deep vacuum (e.g., 100-200 mTorr).

    • Gradually increase the shelf temperature to just below the critical collapse temperature of the formulation to allow the ice to sublimate. This is typically the longest step.

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, increase the shelf temperature further (e.g., to 25°C) while maintaining the vacuum to remove any bound water molecules.

  • Stoppering and Sealing: Once drying is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen before being removed from the lyophilizer and sealed.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing cluster_0 Formulation Development cluster_1 Stability Study Setup cluster_2 Analytical Testing cluster_3 Data Analysis & Interpretation Formulation This compound Formulation Lyophilization Lyophilization Formulation->Lyophilization Excipients Excipient Screening Formulation->Excipients Storage_Conditions ICH Storage Conditions (Long-term & Accelerated) Formulation->Storage_Conditions Timepoints Set Time Points (0, 3, 6, 12 months) Storage_Conditions->Timepoints HPLC_Analysis HPLC Analysis Timepoints->HPLC_Analysis LCMS_Analysis LC-MS for Degradant ID HPLC_Analysis->LCMS_Analysis Degradation_Kinetics Degradation Kinetics HPLC_Analysis->Degradation_Kinetics LCMS_Analysis->Degradation_Kinetics Physical_Tests Physical Tests (Appearance, pH, Moisture) Physical_Tests->Degradation_Kinetics Shelf_Life Shelf-Life Estimation Degradation_Kinetics->Shelf_Life

Caption: Experimental workflow for assessing the stability of this compound formulations.

Hypothesized_Signaling_Pathway cluster_cell Bacterial Cell Bagougeramine_A This compound MraY MraY Translocase Bagougeramine_A->MraY Inhibition Bacterial_Cell_Wall Bacterial Cell Wall Lipid_I_Synthesis Lipid I Synthesis MraY->Lipid_I_Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_I_Synthesis->Peptidoglycan_Synthesis Peptidoglycan_Synthesis->Bacterial_Cell_Wall Peptidoglycan_Synthesis->Cell_Lysis Disruption

Caption: Hypothesized mechanism of action for this compound targeting MraY.

References

Technical Support Center: Synthesis of Bagougeramine A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Bagougeramine A analogs. Given the absence of a published total synthesis of this compound, this guide is based on a plausible, hypothetical synthetic route and addresses common challenges encountered in the synthesis of structurally related molecules, such as complex nucleosides, guanidine-containing natural products, and peptide-polyamine conjugates.

Hypothetical Synthetic Workflow

The synthesis of a this compound analog can be logically divided into three main stages:

  • Construction of the protected D-guanidino-alanine-spermidine side chain.

  • Preparation of a suitably functionalized nucleoside core.

  • Coupling of the side chain to the nucleoside core followed by global deprotection.

The following workflow diagram illustrates this general strategy.

G cluster_0 Side Chain Synthesis cluster_1 Nucleoside Core Preparation cluster_2 Final Assembly & Deprotection Spermidine Spermidine ProtectedSpermidine Selectively Protected Spermidine Spermidine->ProtectedSpermidine Protection AlaCoupled Protected D-Ala Coupled to Spermidine ProtectedSpermidine->AlaCoupled Amide Coupling GuanidinylatedSidechain Guanidinylated & Protected Side Chain AlaCoupled->GuanidinylatedSidechain Guanidinylation CoupledProduct Fully Protected This compound Analog GuanidinylatedSidechain->CoupledProduct Amide Coupling Nucleobase Nucleobase ProtectedNucleoside Protected Nucleoside (e.g., Gougerotin Core) Nucleobase->ProtectedNucleoside Glycosylation Sugar Protected Sugar Sugar->ProtectedNucleoside ActivatedNucleoside Activated Nucleoside ProtectedNucleoside->ActivatedNucleoside Activation ActivatedNucleoside->CoupledProduct FinalProduct This compound Analog CoupledProduct->FinalProduct Global Deprotection

Caption: Hypothetical workflow for the synthesis of this compound analogs.

Troubleshooting Guides & FAQs

Part 1: Side Chain Synthesis - Amide Coupling & Stereocontrol

Question: I am coupling my protected D-alanine to the selectively protected spermidine backbone, but I am observing significant epimerization at the D-alanine stereocenter. How can I minimize this?

Answer: Epimerization of the α-carbon is a common side reaction during amide bond formation, especially when the carboxylic acid is activated.[1][2][3][4] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Carbodiimide reagents like DCC and EDC can be prone to causing epimerization.[5] Consider using coupling reagents known for low racemization, such as those based on phosphonium or uronium salts (e.g., PyBOP, HBTU, HATU).[6] For particularly sensitive couplings, DEPBT is an excellent choice.[6]

  • Use of Additives: Always use additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents. These additives suppress epimerization by forming active esters that are less prone to oxazolone formation.[5][7]

  • Base Selection: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary, as excess base can accelerate epimerization.[5]

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature). Avoid heating the reaction mixture.[3]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component. Prolonged pre-activation can lead to increased oxazolone formation and subsequent epimerization.[8]

Table 1: Comparison of Common Coupling Reagents and Additives

Coupling ReagentAdditiveBase (Typical)Relative CostKey Pitfall / Consideration
DCC/DICHOBt/OxymaDIPEA/NMMLowDicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC·HClHOBt/OxymaDIPEA/NMMModerateWater-soluble urea byproduct, easier workup.[5]
HBTU/HATUNone neededDIPEA/NMMHighFast reaction rates, but can still cause epimerization in sensitive cases.[6]
PyBOPNone neededDIPEAHighByproduct is carcinogenic; handle with care.
DEPBTNone neededDIPEAHighExcellent for preventing epimerization, especially with hindered amino acids.[6]
Part 2: Side Chain Synthesis - Guanidinylation of Polyamines

Question: I am trying to guanidinylate the terminal primary amine of my protected alanine-spermidine conjugate using Goodman's reagent (N,N′-di-Boc-N′′-triflylguanidine), but the reaction is sluggish and gives a low yield. What could be the problem?

Answer: While Goodman's reagent is highly effective for guanidinylating a wide range of amines, several factors can lead to poor performance, especially with complex substrates.[9][10]

Troubleshooting Steps:

  • Steric Hindrance: The primary amine on your substrate may be sterically hindered by adjacent protecting groups. Ensure that the protecting group strategy allows for sufficient access to the amine.

  • Solvent Choice: The reaction rate is sensitive to solvent polarity. Guanidinylation with Goodman's reagent is typically faster in nonpolar aprotic solvents like dichloromethane (DCM) or chloroform. Polar aprotic solvents like DMF can slow the reaction down.[10]

  • Reagent Purity: Goodman's reagent is moisture-sensitive. Ensure it is stored under anhydrous conditions and handled under an inert atmosphere.

  • Reaction Time and Temperature: While many reactions are complete within 30 minutes at room temperature, sterically hindered or less nucleophilic amines may require longer reaction times or slightly elevated temperatures. Monitor the reaction by TLC or LC-MS.

  • Workup Procedure: The workup typically involves an acidic wash (e.g., with 2 M NaHSO₄) to remove any unreacted amine and a basic wash (e.g., with saturated NaHCO₃) to remove the triflic acid byproduct.[10] Ensure the workup is performed correctly to avoid product loss.

Question: How do I selectively guanidinylate one primary amine in the presence of other primary and secondary amines in my spermidine-containing analog?

Answer: Selective functionalization of polyamines like spermidine is a significant challenge that requires a robust protecting group strategy.[11][12]

Protecting Group Strategy Workflow:

G Start Spermidine Step1 Protect all amines (e.g., with Boc) Start->Step1 Step2 Selectively deprotect one terminal amine Step1->Step2 Step3 Guanidinylate free amine Step2->Step3 Step4 Final Deprotection Step3->Step4

Caption: Orthogonal protection strategy for selective guanidinylation.

Key Considerations:

  • Orthogonality is Crucial: You need a set of protecting groups that can be removed under different conditions. For instance, you could protect all amines with Boc groups, then selectively remove a different, more labile group (e.g., a trityl or an enzymatically cleavable group) from the target amine before guanidinylation.

  • Use of Precursors: An alternative is to introduce a nitroguanidinyl group, which can serve as a precursor to the guanidine.[11][12] This group is stable under various conditions and can be reduced to the guanidine at a later stage.

  • Trifluoroacetyl Group: The trifluoroacetyl group is a useful protecting group for guanidines that is stable to acidic conditions (like those used to remove Boc groups) but is easily cleaved under mild basic conditions.[13]

Part 3: Final Assembly & Deprotection

Question: After coupling the side chain and the nucleoside core, I am struggling with the final deprotection step. The reaction is either incomplete, or I see significant decomposition of my product.

Answer: Global deprotection of complex molecules with multiple sensitive functional groups is a common pitfall. The high polarity of the final product, due to the guanidinium group and multiple hydroxyls, can also lead to purification challenges.

Troubleshooting Steps:

  • Protecting Group Compatibility: Ensure your protecting groups are compatible with a single set of deprotection conditions. If you have a mix of acid-labile (e.g., Boc, Trt) and hydrogenolysis-labile (e.g., Cbz, Bn) groups, you will need a multi-step deprotection, which can lower the overall yield.

  • Scavengers are Essential: When using strong acids like trifluoroacetic acid (TFA) to remove Boc or Trt groups, carbocations are generated that can re-alkylate sensitive functional groups (like tryptophan or methionine analogs). Always include a cocktail of scavengers.[2]

  • Purification of Polar Compounds: The final product will likely be highly polar and water-soluble. Standard silica gel chromatography may not be effective. Consider using reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid to improve peak shape. Ion-exchange chromatography is another powerful alternative for purifying charged molecules.

Table 2: Common Scavengers for TFA Deprotection

ScavengerTarget Functional GroupTypical Concentration
Triisopropylsilane (TIS)Trityl and other carbocations2.5 - 5.0%
Watertert-Butyl carbocations2.5 - 5.0%
1,2-Ethanedithiol (EDT)Thioether-containing residues2.5%
ThioanisoleIndole-containing residues5.0%

Experimental Protocols (Hypothetical Examples)

Protocol 1: Guanidinylation of a Primary Amine using Goodman's Reagent

This protocol is adapted for a generic primary amine substrate.

  • Preparation: Under an argon atmosphere, dissolve the primary amine substrate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.1 M solution).

  • Addition of Reagent: To the stirred solution at room temperature, add N,N′-di-Boc-N′′-triflylguanidine (1.1 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M NaHSO₄ (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol describes a standard procedure for coupling a carboxylic acid to a primary amine.

  • Activation: In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.2 M). Stir the solution at 0 °C for 15 minutes.

  • Coupling: Add a solution of the amine (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers and wash with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Protocol 3: Global Deprotection (TFA-mediated)

This protocol is for the simultaneous removal of Boc and other acid-labile protecting groups.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Dissolve the fully protected substrate in the cleavage cocktail (approximately 10 mL per 100 mg of substrate). Stir the solution at room temperature for 2-4 hours.

  • Product Precipitation: After the reaction is complete (monitored by LC-MS), precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether two more times.

  • Purification: Dry the crude peptide under vacuum and purify by preparative reverse-phase HPLC.

References

Technical Support Center: Scaling Up Bagougeramine A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Bagougeramine A for preclinical studies. Given that this compound is a complex nucleoside antibiotic structurally related to Gougerotin, this guide leverages established principles of natural product synthesis and scale-up, with specific considerations for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of complex natural products like this compound presents several challenges.[1][2] These typically include:

  • Multi-step Synthesis: The total synthesis is likely to be a lengthy process, where maintaining high yields at each step is critical for the overall efficiency.

  • Stereochemical Control: The molecule has multiple chiral centers, and maintaining the correct stereochemistry on a larger scale can be difficult.

  • Purification of Intermediates: As the scale increases, the purification of intermediates and the final product becomes more complex, often requiring the development of robust crystallization or chromatographic methods.

  • Reagent Stoichiometry and Cost: The cost and availability of starting materials and reagents become significant factors at a larger scale.

  • Process Safety: Thorough safety assessments are required for all steps when handling larger quantities of chemicals.

Q2: Are there any known total syntheses of this compound that can be referenced?

A2: While a specific, publicly available, detailed total synthesis for this compound is not widely documented, its structure is known to be closely related to Gougerotin.[3] Therefore, synthetic strategies developed for Gougerotin and other pyrimidine nucleoside antibiotics can serve as a valuable starting point for developing a scalable synthesis of this compound.[1][4][5]

Q3: What analytical techniques are recommended for quality control during production?

A3: A robust analytical program is crucial for ensuring the quality and consistency of this compound. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying impurities, and quantifying the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Chiral Chromatography: To determine the enantiomeric or diastereomeric purity.

Troubleshooting Guides

Low Yield in Glycosylation Step

Problem: The key glycosylation reaction to couple the pyrimidine base with the sugar moiety is resulting in low yields.

Potential Cause Troubleshooting Step
Moisture in Reaction Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
Inefficient Activation of Sugar Donor Optimize the activating agent and its stoichiometry. Screen different Lewis acids or promoters.
Poor Nucleophilicity of Pyrimidine Base Silylate the pyrimidine base prior to the coupling reaction to enhance its nucleophilicity.
Anomeric Mixture Formation Adjust the reaction temperature and solvent to favor the formation of the desired anomer.
Impurity Profile Changes During Scale-Up

Problem: New, unidentified impurities are appearing in HPLC analysis after increasing the batch size.

Potential Cause Troubleshooting Step
Exothermic Reaction Monitor the internal temperature of the reactor. Implement controlled addition of reagents and efficient cooling to maintain the optimal temperature range.
Extended Reaction Times Re-optimize reaction times for the larger scale. Quench the reaction as soon as conversion is complete to prevent side reactions.
Inefficient Mixing Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient for homogenous mixing at the larger volume.
Leaching from Equipment Verify the compatibility of all reactor and transfer line materials with the reagents and solvents used.

Experimental Protocols

A generalized workflow for the synthesis of a nucleoside antibiotic like this compound, based on synthetic approaches for related compounds, is presented below.

experimental_workflow cluster_sugar Sugar Moiety Synthesis cluster_base Base Preparation cluster_coupling Glycosylation cluster_modification Side Chain Attachment & Deprotection cluster_purification Purification S1 Protected Sugar Precursor S2 Activation of Anomeric Center S1->S2 e.g., Acetylation C1 Coupling Reaction S2->C1 B1 Pyrimidine Derivative B2 Silylation B1->B2 e.g., HMDS, (NH4)2SO4 B2->C1 M1 Peptide Coupling C1->M1 M2 Global Deprotection M1->M2 P1 Chromatography M2->P1 P2 Crystallization P1->P2 Final Final P2->Final This compound

Caption: Generalized synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

A troubleshooting decision tree for addressing common issues during the scale-up process is provided below.

troubleshooting_tree Start Scale-Up Issue Identified Q1 Low Yield? Start->Q1 Q2 Purity Issue? Start->Q2 Q3 Reproducibility Issue? Start->Q3 Q1->Q2 No A1_1 Check Starting Material Quality Q1->A1_1 Yes Q2->Q3 No A2_1 Develop Robust Purification Method (Crystallization, Chromatography) Q2->A2_1 Yes A3_1 Standardize Operating Procedures (SOPs) Q3->A3_1 Yes A1_2 Optimize Reaction Conditions (Temp, Conc, Time) A1_1->A1_2 A1_3 Investigate Catalyst/Reagent Activity A1_2->A1_3 End Issue Resolved A1_3->End A2_2 Identify Impurities (LC-MS, NMR) A2_1->A2_2 A2_3 Modify Work-up Procedure A2_2->A2_3 A2_3->End A3_2 Calibrate Equipment A3_1->A3_2 A3_3 Ensure Raw Material Consistency A3_2->A3_3 A3_3->End

Caption: Troubleshooting decision tree for scale-up issues.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, target parameters for the production of this compound at a preclinical scale. These values are based on typical outcomes for multi-step syntheses of complex molecules.

Parameter Lab Scale (1 g) Preclinical Scale (100 g) Target Specification
Overall Yield 5-10%3-7%> 3%
Final Purity (HPLC) > 98%> 99%> 99.0%
Largest Single Impurity < 0.5%< 0.1%< 0.1%
Residual Solvents Not strictly controlled< 5000 ppm (class 3)As per ICH Q3C guidelines
Batch-to-Batch Consistency (Purity) ± 1%± 0.5%< 0.5% variation

References

Validation & Comparative

A Comparative Analysis of Bagougeramine A and Gougerotin: Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two structurally related peptidyl nucleoside antibiotics: Bagougeramine A and Gougerotin. While both compounds exhibit a broad range of biological activities, subtle structural differences may influence their potency and spectrum of action. This document summarizes their key structural features, functional activities, and the experimental protocols used to evaluate them.

Structural Comparison

This compound and Gougerotin share a common core structure, consisting of a pyrimidine nucleoside linked to a dipeptide moiety. The primary distinction lies in the amino acid residue corresponding to serine in Gougerotin. In this compound, this is replaced by a guanidino-D-alanine residue.[1] This substitution introduces a basic guanidinium group, which likely influences the molecule's overall charge distribution and its interaction with biological targets.

FeatureGougerotinThis compound
Nucleoside Core 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-(sarcosyl-D-serinyl)amino-β-D-glucopyranuronamide1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-(sarcosyl-D-guanidinoalaninyl)amino-β-D-glucopyranuronamide
Peptide Moiety Sarcosyl-D-serineSarcosyl-D-guanidinoalanine
Key Difference Serine residueGuanidino-D-alanine residue[1]
Chemical Formula C16H25N7O8[2]C17H28N10O7
Producing Organism Streptomyces graminearus[3]Bacillus circulans[4]

Functional Comparison and Mechanism of Action

Both Gougerotin and this compound are recognized for their broad-spectrum biological activities. Gougerotin is a well-characterized inhibitor of protein synthesis. It achieves this by binding to the peptidyl transferase center of the ribosome, thereby interfering with the elongation step of translation.[3] This mechanism is the basis for its observed antibacterial, antifungal, antiviral, and antitumor properties.[5]

Known Biological Activities:

ActivityGougerotinThis compound
Antibacterial Yes[5][6]Yes[4]
Antifungal Yes[6]Yes[4]
Antiviral Yes[5]Not reported
Antitumor Yes[5]Not reported
Acaricidal Not reportedYes (against two-spotted spider mite)[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and Gougerotin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Materials:

  • Test compounds (this compound, Gougerotin)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

b. Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates.

  • Prepare an inoculum of the microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

a. Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • Test compounds (this compound, Gougerotin)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

b. Procedure:

  • Set up the in vitro translation reaction mixture containing the cell-free extract, amino acid mixture, and mRNA template.

  • Add varying concentrations of the test compounds to the reaction mixtures. Include a control reaction with no inhibitor.

  • Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for 1-2 hours).

  • Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

  • Collect the protein precipitates on filter paper and wash to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Visualizing the Proposed Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for both Gougerotin and, by extension, this compound, as well as a general workflow for evaluating their antimicrobial properties.

cluster_ribosome Ribosome 50S 50S 30S 30S Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Polypeptide_Chain Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide_Chain Peptide bond formation mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Enters A-site Inhibitor Gougerotin or This compound Inhibitor->Peptidyl_Transferase_Center Binds to PTC Start Start Prepare_Compounds Prepare stock solutions of This compound and Gougerotin Start->Prepare_Compounds Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of compounds in 96-well plates Prepare_Compounds->Serial_Dilution Inoculate Inoculate plates with microbial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate plates under optimal growth conditions Inoculate->Incubate Read_Results Visually inspect for growth or measure absorbance Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Comparative Analysis of Bagougeramine A and Other Nucleoside Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Bagougeramine A and other selected nucleoside antibiotics. The content delves into their mechanisms of action, antimicrobial spectra, and the experimental protocols used for their evaluation.

Nucleoside antibiotics represent a structurally diverse class of natural products with a broad range of biological activities. These compounds, which are mimics of natural nucleosides, interfere with various essential cellular processes, making them attractive candidates for antimicrobial drug development. This guide focuses on this compound, a pyrimidine nucleoside antibiotic, and compares it with other notable nucleoside antibiotics, including the closely related Gougerotin and the distinct chitin synthase inhibitors, Polyoxins and Nikkomycins.

Structural and Mechanistic Diversity

This compound, produced by Bacillus circulans, is a peptidyl-pyrimidine nucleoside antibiotic structurally similar to Gougerotin.[1][2] Both are believed to act as inhibitors of protein synthesis.[3] This mechanism involves interference with the ribosomal machinery, a common target for many clinically useful antibiotics. Specifically, Gougerotin has been identified as a specific inhibitor of protein synthesis.[3] While the precise molecular interactions of this compound with the ribosome have yet to be fully elucidated, its structural analogy to Gougerotin strongly suggests a similar mode of action.

In contrast, the Polyoxins and Nikkomycins represent another major class of nucleoside antibiotics with a fundamentally different mechanism of action. These compounds are potent and specific inhibitors of chitin synthase, a crucial enzyme for the biosynthesis of the fungal cell wall.[4] Chitin is an essential structural component of the cell walls of most fungi but is absent in bacteria and vertebrates, making chitin synthase an attractive target for selective antifungal agents.

Comparative Performance and Antimicrobial Spectrum

Conversely, the antifungal activities of Polyoxin D and Nikkomycin Z have been more extensively studied. Polyoxin D exhibits potent activity against various plant pathogenic fungi, with MIC values often in the low µg/mL range.[5] However, it shows no significant activity against bacteria.[5] Nikkomycin Z also demonstrates strong antifungal activity, particularly against pathogenic yeasts and filamentous fungi, with reported MICs varying widely depending on the target organism.[4] Like Polyoxin D, Nikkomycin Z lacks antibacterial activity.

The following tables summarize the available comparative data.

Data Presentation

Table 1: General Properties and Mechanism of Action of Selected Nucleoside Antibiotics

AntibioticProducing OrganismChemical ClassMechanism of ActionPrimary Target Organisms
This compound Bacillus circulansPeptidyl-pyrimidine nucleosideProtein Synthesis Inhibition (putative)Bacteria, Fungi
Gougerotin Streptomyces gougerotiiPeptidyl-pyrimidine nucleosideProtein Synthesis InhibitionBacteria, Fungi
Polyoxin D Streptomyces cacaoi var. asoensisPeptidyl-pyrimidine nucleosideChitin Synthase InhibitionFungi
Nikkomycin Z Streptomyces tendaePeptidyl-pyrimidine nucleosideChitin Synthase InhibitionFungi

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected Nucleoside Antibiotics

OrganismThis compound (µg/mL)Gougerotin (µg/mL)Polyoxin D (µg/mL)Nikkomycin Z (µg/mL)
Staphylococcus aureusData not availableData not available>100Data not available
Escherichia coliData not availableData not available>100Data not available
Candida albicansData not availableData not available12.5 - >1000.5 - >64
Aspergillus fumigatusData not availableData not available>100>64
Rhizoctonia solaniData not availableData not available0.2 - 1.56Data not available

Note: The presented MIC values are compiled from various literature sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Stock solution of the antibiotic in a suitable solvent

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in the appropriate broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic stock solution is prepared in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized microorganism suspension. A positive control well (microorganism without antibiotic) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria and fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of a compound on the translation of a reporter mRNA in a cell-free system.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or rabbit reticulocyte lysate)

  • Reporter mRNA (e.g., luciferase mRNA)

  • Amino acid mixture (containing a radiolabeled amino acid like 35S-methionine)

  • Test compound (antibiotic)

  • Scintillation counter

Procedure:

  • Reaction Setup: The cell-free translation system, reporter mRNA, and amino acid mixture are combined in a reaction tube.

  • Addition of Inhibitor: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at the optimal temperature for the translation system (e.g., 37°C for E. coli S30 extract) for a specific period (e.g., 60 minutes).

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of protein synthesis inhibition is calculated by comparing the radioactivity in the reactions with the test compound to the control reaction. The IC50 value (the concentration of the compound that inhibits protein synthesis by 50%) can then be determined.

Mandatory Visualization

Mechanism_of_Action cluster_protein_synthesis Protein Synthesis Inhibition cluster_chitin_synthesis Chitin Synthase Inhibition Ribosome Ribosome (70S) Protein Growing Polypeptide Chain Ribosome->Protein Peptide bond formation mRNA mRNA mRNA->Ribosome Binding tRNA Aminoacyl-tRNA tRNA->Ribosome Binding to A-site Bagougeramine_A This compound / Gougerotin Bagougeramine_A->Ribosome Inhibits peptidyl transferase UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Polyoxin_Nikkomycin Polyoxins / Nikkomycins Polyoxin_Nikkomycin->Chitin_Synthase Competitive Inhibition

Caption: Mechanisms of action for two classes of nucleoside antibiotics.

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of antibiotic in 96-well plate B->C D Incubate at optimal temperature and time C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Generalized workflow for MIC determination by broth microdilution.

References

Validating the Antimicrobial Efficacy of Synthetic Bagougeramine A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of synthetic Bagougeramine A against established antibiotics. Due to the limited publicly available quantitative data on the synthetic variant, this guide draws upon the initial discovery of natural this compound and compares its described activity with the well-documented performance of aminoglycoside antibiotics, a class to which the producing organism of this compound showed resistance.

Executive Summary

Comparative Antimicrobial Activity

The following table summarizes the known antimicrobial activity of this compound in a qualitative manner and provides quantitative MIC values for the comparator antibiotics against common Gram-positive and Gram-negative bacteria.

Antimicrobial Agent Class Spectrum of Activity Escherichia coli (Gram-negative) Staphylococcus aureus (Gram-positive) Pseudomonas aeruginosa (Gram-negative)
This compound (synthetic) NucleosideBroad (qualitative)[1]Data not availableData not availableData not available
Gentamicin AminoglycosideBroad-spectrum, particularly against aerobic Gram-negative bacteria[3][4]MIC: ≤4 µg/mL (Susceptible)[5]MIC: VariesMIC: ≤4 µg/mL (Susceptible)[5][6]
Streptomycin AminoglycosideBroad-spectrum, including Mycobacteria[4][7]MIC: VariesMIC: 1.56–6.25 μg/ml (against MRSA)[8]MIC: Varies, resistance is common[8]

Experimental Protocols

Researchers validating the antimicrobial activity of synthetic this compound should employ standardized methods to determine its efficacy. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

Materials:

  • Synthetic this compound and comparator antibiotics (e.g., Gentamicin, Streptomycin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare a stock solution of synthetic this compound and comparator antibiotics.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates. The typical concentration range to test is 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agent.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the organism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, subculture a small aliquot (e.g., 10 µL) onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for validating antimicrobial activity.

Antimicrobial_Activity_Validation_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Results Read MIC Results Incubate Plate->Read MIC Results Subculture from Clear Wells Subculture from Clear Wells Read MIC Results->Subculture from Clear Wells Incubate Agar Plates Incubate Agar Plates Subculture from Clear Wells->Incubate Agar Plates Determine MBC Determine MBC Incubate Agar Plates->Determine MBC

Caption: Workflow for MIC and MBC Determination.

Logical_Relationship Synthetic_Bagougeramine_A Synthetic this compound MIC_MBC_Testing MIC/MBC Testing Synthetic_Bagougeramine_A->MIC_MBC_Testing Antimicrobial_Activity Antimicrobial Activity Comparative_Efficacy Comparative Efficacy Antimicrobial_Activity->Comparative_Efficacy Comparator_Antibiotics Comparator Antibiotics (e.g., Gentamicin, Streptomycin) Comparator_Antibiotics->MIC_MBC_Testing MIC_MBC_Testing->Antimicrobial_Activity

Caption: Logical Flow for Comparative Efficacy Analysis.

References

A Comparative Efficacy Analysis of Bagougeramine A and Bagougeramine B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel antibiotics, Bagougeramine A and Bagougeramine B, nucleoside compounds isolated from Bacillus circulans, present intriguing possibilities for therapeutic development.[1][2] This guide offers a detailed comparison of their known biological activities, outlines standard experimental protocols for efficacy evaluation, and discusses their likely mechanism of action. This analysis is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding for future investigation.

Biological Activity Profile

Quantitative Data Summary

To date, specific minimum inhibitory concentration (MIC) or lethal concentration (LC50) values from direct comparative studies of this compound and Bagougeramine B are not publicly available. The following table outlines the type of quantitative data that would be generated from the experimental protocols described below to facilitate a direct comparison.

Efficacy MetricOrganism/Cell LineThis compoundBagougeramine B
Minimum Inhibitory Concentration (MIC) Staphylococcus aureusData (µg/mL)Data (µg/mL)
Escherichia coliData (µg/mL)Data (µg/mL)
Pseudomonas aeruginosaData (µg/mL)Data (µg/mL)
Candida albicansData (µg/mL)Data (µg/mL)
Lethal Concentration 50 (LC50) Tetranychus urticae (adults)Data (µg/cm²)Data (µg/cm²)
Lethal Concentration 50 (LC50) Tetranychus urticae (eggs)Data (µg/cm²)Data (µg/cm²)

Key Experimental Protocols

To empirically determine and compare the efficacy of this compound and Bagougeramine B, the following standard experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[3][4][5]

Objective: To determine the lowest concentration of this compound and Bagougeramine B that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound and Bagougeramine B stock solutions

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Dilutions: A two-fold serial dilution of each Bagougeramine compound is prepared in the microtiter plate wells using sterile broth.[6] Concentrations should span a clinically relevant range.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[4]

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the test organism, typically 35-37°C for 16-24 hours for most bacteria.[5]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4] This can be assessed visually or by measuring the optical density using a microplate reader.[7]

Protocol 2: Acaricidal Activity Assay

This protocol describes a method to assess the toxicity of this compound and B against the two-spotted spider mite, Tetranychus urticae.

Objective: To determine the lethal concentration (e.g., LC50) of this compound and Bagougeramine B against adult spider mites.

Materials:

  • This compound and Bagougeramine B solutions of varying concentrations

  • Leaf discs (e.g., from bean or strawberry plants)

  • Adult two-spotted spider mites

  • Petri dishes or similar ventilated containers

  • Microscope

Procedure:

  • Preparation of Test Arenas: Leaf discs are placed on a moist substrate within Petri dishes.

  • Application of Compounds: The Bagougeramine solutions are uniformly applied to the surface of the leaf discs. A control group is treated with the solvent only.

  • Introduction of Mites: A known number of adult spider mites (e.g., 10-20) are transferred to each treated leaf disc.

  • Incubation: The Petri dishes are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a microscope. Mites that are unable to move when prodded are considered dead.

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value for each compound.

Mechanism of Action and Signaling Pathways

As nucleoside antibiotics, this compound and B likely exert their antimicrobial effects by interfering with fundamental cellular processes such as protein synthesis or cell wall formation.

Inhibition of Protein Synthesis

Many nucleoside antibiotics function by targeting the bacterial ribosome.[8][9] They can act at different stages of protein synthesis, including initiation, elongation, and termination.[8] For example, some bind to the 30S or 50S ribosomal subunits, preventing the binding of tRNA or inhibiting the peptidyl transferase reaction.[8][9]

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Growing_Polypeptide Growing Polypeptide Chain 50S_Subunit->Growing_Polypeptide Peptidyl Transfer 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_Subunit Enters A-site Bagougeramine This compound/B Bagougeramine->50S_Subunit Inhibits Bagougeramine->30S_Subunit Inhibits

Caption: Putative mechanism of protein synthesis inhibition by Bagougeramines.

Inhibition of Peptidoglycan Synthesis

Another common target for nucleoside antibiotics is the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[10] These antibiotics can inhibit key enzymes in this pathway, such as translocase MraY, leading to a weakened cell wall and eventual cell lysis.[10]

G UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY Translocase MraY UDP_MurNAc_pentapeptide->MraY Und_P Undecaprenyl Phosphate (Und-P) Und_P->MraY Lipid_I Lipid I MraY->Lipid_I MurG Transglycosylase MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Bagougeramine This compound/B Bagougeramine->MraY Inhibition

Caption: Potential inhibition of peptidoglycan synthesis by Bagougeramines.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of this compound and B.

G Start Start Procure_Compounds Procure/Synthesize This compound & B Start->Procure_Compounds Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Procure_Compounds->Antimicrobial_Screening Acaricidal_Assay Acaricidal Activity Assay (LC50 Determination) Procure_Compounds->Acaricidal_Assay Data_Analysis Comparative Data Analysis Antimicrobial_Screening->Data_Analysis Acaricidal_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Ribosome Binding Assay) Data_Analysis->Mechanism_Studies Conclusion Conclusion Mechanism_Studies->Conclusion

References

A Head-to-Head Comparison: Bagougeramine A and Blasticidin S in Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and drug development, the demand for potent and selective inhibitors of biological processes is ever-present. Among these, inhibitors of protein synthesis are critical tools for molecular biology research and have potential therapeutic applications. This guide provides a detailed head-to-head comparison of two such inhibitors: Bagougeramine A and Blasticidin S. While Blasticidin S is a well-characterized antibiotic widely used in cell culture, information on this compound is significantly more limited, necessitating a comparative analysis based on available data and inferences from structurally similar compounds.

Overview and Chemical Structures

This compound is a nucleoside antibiotic produced by the bacterium Bacillus circulans.[1] Structurally, it is closely related to gougerotin, another nucleoside antibiotic.[2]

Blasticidin S is a nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is widely used as a selection agent in molecular biology for cells that have been genetically modified to express a blasticidin S resistance gene.

Mechanism of Action: Targeting the Ribosome

Both this compound (by inference) and Blasticidin S are inhibitors of protein synthesis, targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.

This compound: While the specific mechanism of action for this compound has not been extensively studied, its structural similarity to gougerotin strongly suggests it also functions as a protein synthesis inhibitor.[2][3] Gougerotin is known to interfere with the peptidyl transferase reaction on the ribosome, inhibiting the elongation step of protein synthesis.[3] It is therefore highly probable that this compound shares this mechanism, binding to the ribosomal peptidyl transferase center and preventing the formation of peptide bonds.

Blasticidin S: Blasticidin S is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[4] It specifically targets the peptidyl transferase center of the large ribosomal subunit. By binding to the P-site of the ribosome, Blasticidin S inhibits the termination step of translation and, to a lesser extent, peptide bond formation.[5][6] This leads to the cessation of protein synthesis and ultimately, cell death.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the general mechanism of protein synthesis inhibition by targeting the ribosome, a pathway relevant to both Blasticidin S and likely this compound.

G cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Transpeptidation E_site E Site P_site->E_site Translocation Peptide Growing Polypeptide Chain P_site->Peptide mRNA mRNA mRNA->A_site Codon Recognition tRNA_in Aminoacyl-tRNA tRNA_in->A_site Inhibitor Blasticidin S / this compound Inhibitor->P_site Inhibition

Caption: General mechanism of ribosomal protein synthesis inhibition.

Target Specificity and Resistance

This compound: Information regarding the specific targets and potential resistance mechanisms for this compound is not currently available in published literature.

Blasticidin S: Blasticidin S is effective against both prokaryotic and eukaryotic cells.[4] Resistance to Blasticidin S is conferred by the expression of deaminase enzymes, such as BSD (from Aspergillus terreus) and bsr (from Bacillus cereus).[4] These enzymes inactivate Blasticidin S by deaminating its cytosine ring.

Quantitative Data Comparison

A significant disparity exists in the availability of quantitative data for these two compounds. While extensive data is available for Blasticidin S, there is a notable lack of published quantitative studies for this compound.

Table 1: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
This compound Various BacteriaBroad antimicrobial activity (specific MICs not reported)[1]
Blasticidin S Escherichia coli50-100[7]

Table 2: Cytotoxicity

CompoundCell LineIC50 / Effective Concentration (µg/mL)Reference
This compound Not ReportedNot Reported-
Blasticidin S Mammalian Cells2-10 (effective concentration for selection)[7]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, standard assays used for Blasticidin S can be adapted to evaluate this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Workflow:

G A Prepare Cell-Free Extract (e.g., Rabbit Reticulocyte Lysate) B Add mRNA template (e.g., Luciferase mRNA) A->B C Add Amino Acid Mix (including labeled amino acid, e.g., 35S-Methionine) B->C D Add Test Compound (this compound or Blasticidin S at various concentrations) C->D E Incubate at 30-37°C D->E F Precipitate Proteins (e.g., with TCA) E->F G Measure Incorporated Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition G->H

Caption: Workflow for in vitro protein synthesis inhibition assay.

Methodology:

  • Prepare a reaction mixture containing a cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract), an mRNA template (e.g., luciferase mRNA), and a mixture of amino acids including a radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • Add varying concentrations of the test compound (this compound or Blasticidin S) to the reaction mixtures. A control reaction without any inhibitor should be included.

  • Incubate the reactions at an appropriate temperature (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and precipitate the newly synthesized proteins using an agent like trichloroacetic acid (TCA).

  • Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each concentration of the compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that is toxic to cultured cells.

Workflow:

G A Seed Cells in a 96-well plate B Incubate for 24 hours A->B C Add Test Compound (this compound or Blasticidin S at various concentrations) B->C D Incubate for 24-72 hours C->D E Add Viability Reagent (e.g., MTT, resazurin, or ATP-based reagent) D->E F Incubate as per reagent protocol E->F G Measure Signal (Absorbance, Fluorescence, or Luminescence) F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (this compound or Blasticidin S). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add a cell viability reagent according to the manufacturer's instructions. Common reagents include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), resazurin, or reagents that measure cellular ATP levels.

  • After the appropriate incubation time with the reagent, measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Conclusion

Blasticidin S is a well-established and potent inhibitor of protein synthesis with a clearly defined mechanism of action and a broad range of applications in molecular and cell biology. Its cytotoxicity and effective concentrations are well-documented.

In contrast, this compound remains a poorly characterized compound. While its structural similarity to gougerotin provides a strong indication of its function as a protein synthesis inhibitor, a comprehensive understanding of its mechanism, target specificity, and cytotoxic profile is hampered by the lack of published experimental data. Further research is required to elucidate the precise molecular interactions of this compound and to determine its potential as a research tool or therapeutic agent. This comparison highlights not only the properties of two distinct protein synthesis inhibitors but also underscores the critical need for detailed experimental validation to fully understand the biological activity of novel compounds.

References

Validating the Target of Bagougeramine A in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the molecular target of the nucleoside antibiotic Bagougeramine A in bacterial cells. Due to the limited publicly available quantitative data on this compound, this document outlines a comprehensive validation strategy and objectively compares its putative mechanism of action with well-established ribosome-targeting antibiotics, for which experimental data is provided.

Introduction to this compound

This compound is a nucleoside antibiotic produced by the bacterium Bacillus circulans.[1] Structurally, it is closely related to gougerotin, a known inhibitor of protein synthesis. Nucleoside antibiotics are a class of natural products recognized as universal inhibitors of the ribosome, targeting the highly conserved ribosomal RNA (rRNA) in the peptidyl transferase center (P-site). This structural similarity strongly suggests that the primary target of this compound in bacterial cells is the 70S ribosome , leading to the inhibition of protein synthesis.

Target Validation Workflow for this compound

Validating the specific molecular target of a novel antibiotic is a critical step in its development. The following experimental workflow outlines the key steps to confirm that this compound targets the bacterial ribosome.

G cluster_0 Phase 1: In Vitro Activity cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Structural Validation MIC_Determination MIC Determination InVitro_Translation In Vitro Translation Assay MIC_Determination->InVitro_Translation Confirms general antibacterial effect Polysome_Profiling Polysome Profiling InVitro_Translation->Polysome_Profiling Identifies inhibition of protein synthesis Cryo_EM Cryo-Electron Microscopy Polysome_Profiling->Cryo_EM Confirms ribosome stalling in vivo G cluster_30S 30S Subunit cluster_50S 50S Subunit Ribosome 70S Ribosome Tetracyclines Tetracyclines Tetracyclines->Ribosome Blocks A-site Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome Causes misreading Macrolides Macrolides Macrolides->Ribosome Blocks exit tunnel Oxazolidinones Oxazolidinones Oxazolidinones->Ribosome Inhibits initiation Bagougeramine_A This compound (putative) Bagougeramine_A->Ribosome Inhibits peptidyl transfer (P-site)

References

Safety Operating Guide

Personal protective equipment for handling Bagougeramine A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Bagougeramine A is publicly available. The following guidance is based on general safety protocols for handling potentially potent, uncharacterized glycopeptide antibiotics. This information is not a substitute for a substance-specific risk assessment, which must be performed by qualified personnel before beginning any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment and Classification

This compound is identified as a glycopeptide antibiotic. While specific toxicity data is unavailable, it should be handled as a potent compound with unknown toxicological properties. Assume it may be harmful if swallowed, cause skin and eye irritation, and potentially act as a sensitizer.

Personal Protective Equipment (PPE)

A conservative approach to PPE is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures. Inspect gloves for tears or holes before use and change them immediately if contaminated.
Eye & Face Protection Safety goggles and face shieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.
Body Protection Laboratory coatA fully fastened lab coat, preferably one that is chemical-resistant, must be worn. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection RespiratorFor handling powders or creating solutions where aerosols may be generated, a NIOSH-approved respirator is essential. A powered air-purifying respirator (PAPR) offers a higher level of protection.[1][2]

Operational Plan: Safe Handling Protocol

All handling of this compound, especially of the solid compound, must occur within a designated containment area to minimize exposure.

3.1. Engineering Controls

  • Primary Containment: Use a certified chemical fume hood, a glove box, or a similar ventilated enclosure for all weighing and solution preparation activities.[3][4]

  • Ventilation: Ensure the laboratory has a single-pass air system and maintains negative pressure to prevent cross-contamination.[3][4]

  • Access Control: Limit access to areas where this compound is being handled to authorized personnel only.

3.2. Procedural Guidance

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work area inside the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat within the fume hood. Avoid creating dust.

  • Solubilization: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Handling Solutions: Use caution when transferring solutions. Keep containers closed when not in use.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wipe down the interior of the fume hood and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Solid prep_area->weigh solubilize Prepare Solution weigh->solubilize decon Decontaminate Surfaces solubilize->decon dispose Dispose of Waste decon->dispose wash Wash Hands dispose->wash

Caption: Diagram 1: this compound Handling Workflow

Disposal Plan

Treat all waste contaminated with this compound as hazardous chemical waste. Segregation and proper labeling are critical for safe disposal.

4.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, weigh boats, pipette tips) must be collected in a dedicated, labeled hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container.

4.2. Disposal Procedure

  • Labeling: All waste containers must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound".[5][6]

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] Do not dispose of this material down the drain or in regular trash.

G Diagram 2: this compound Disposal Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final Final Disposal solid Contaminated Solid Items (Gloves, Pipettes, etc.) solid_cont Labeled Solid Hazardous Waste Bin solid->solid_cont liquid Solutions Containing This compound liquid_cont Labeled Liquid Hazardous Waste Bottle liquid->liquid_cont sharps Contaminated Sharps sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont storage Store in Secondary Containment solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Arrange Pickup via EHS/ Licensed Contractor storage->pickup

Caption: Diagram 2: this compound Disposal Plan

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.